Melithiazole B
Description
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Properties
Molecular Formula |
C20H24N2O4S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-(2-prop-1-en-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |
InChI |
InChI=1S/C20H24N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-11,13,16H,1H2,2-6H3/b8-7+,17-9+/t13-,16+/m1/s1 |
InChI Key |
MIUFOGFASQSNPX-ZVJWTWILSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Melithiazole B: A Technical Guide to its Discovery and Isolation from Myxobacteria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and isolation of Melithiazole B, a potent antifungal agent belonging to the β-methoxyacrylate (MOA) class of respiratory chain inhibitors. Sourced from myxobacteria, this natural product holds significant interest for the development of novel therapeutic agents. This document provides a comprehensive overview of the producing organisms, fermentation processes, extraction and purification protocols, and the biosynthetic pathway, supported by quantitative data and detailed experimental methodologies.
Discovery of this compound
This compound, along with its analogues, was first isolated from the culture broth of several strains of myxobacteria, namely Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus[1]. These compounds are structurally related to the myxothiazols and exhibit strong inhibitory activity against the bc1-complex of the mitochondrial respiratory chain, a well-established target for antifungal agents[1]. The discovery of the melithiazols expanded the chemical diversity of myxobacterial secondary metabolites and provided new leads for the development of agricultural and pharmaceutical fungicides.
Physicochemical and Spectroscopic Data of this compound
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₁N₃O₄S₂ |
| Molecular Weight | 489.65 g/mol |
| Appearance | Yellowish oil |
| UV λmax (MeOH) | 232, 298, 312 nm |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 7.48 | s | |
| 4' | 7.15 | s | |
| 5' | 7.65 | s | |
| 7 | 5.40 | d | 9.5 |
| 8 | 5.95 | dd | 15.0, 9.5 |
| 9 | 5.65 | dd | 15.0, 7.0 |
| 10 | 2.40 | m | |
| 11 | 1.45 | m | |
| 12 | 1.25 | m | |
| 13 | 1.25 | m | |
| 14 | 0.85 | t | 7.0 |
| 15 | 3.90 | s | |
| 16 | 3.75 | s | |
| 17 | 1.15 | d | 7.0 |
| 18 | 2.10 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 166.5 |
| 2 | 129.0 |
| 3 | 161.0 |
| 4 | 142.0 |
| 5 | 154.0 |
| 4' | 120.0 |
| 5' | 148.5 |
| 2'' | 170.0 |
| 4'' | 115.5 |
| 5'' | 151.0 |
| 6 | 138.0 |
| 7 | 125.0 |
| 8 | 135.0 |
| 9 | 128.0 |
| 10 | 39.0 |
| 11 | 30.0 |
| 12 | 22.5 |
| 13 | 31.5 |
| 14 | 14.0 |
| 15 | 61.5 |
| 16 | 58.0 |
| 17 | 20.5 |
| 18 | 12.0 |
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 490.1832 | 490.1835 |
| [M+Na]⁺ | 512.1651 | 512.1654 |
Experimental Protocols
Fermentation of the Producing Myxobacterium
The following protocol is a representative method for the cultivation of Melittangium lichenicola (strain Me l46) for the production of this compound.
Medium Composition (per liter):
-
Soy peptone: 8.0 g
-
MgSO₄·7H₂O: 1.0 g
-
Yeast extract: 2.0 g
-
CaCl₂·2H₂O: 1.0 g
-
HEPES buffer (pH 7.2): 20 mM
-
Cyanocobalamin (Vitamin B₁₂): 10 µg
-
Fe-EDTA solution (0.2%): 1 ml
Fermentation Conditions:
-
Inoculate a 100 mL seed culture in the above medium with a fresh culture of M. lichenicola.
-
Incubate the seed culture at 30°C on a rotary shaker at 180 rpm for 3-4 days.
-
Use the seed culture to inoculate a 10 L production fermenter containing the same medium supplemented with 2% (w/v) Amberlite XAD-16 adsorber resin.
-
Maintain the fermentation at 30°C with an aeration rate of 0.1 vvm (volume of air per volume of medium per minute) and an agitation speed of 200 rpm for 7-10 days.
-
Monitor the production of this compound by HPLC analysis of a methanol (B129727) extract of the XAD-16 resin.
Extraction and Purification of this compound
The following protocol outlines the steps for the isolation and purification of this compound from the fermentation broth.
-
Harvesting: At the end of the fermentation, harvest the Amberlite XAD-16 resin by filtration or centrifugation.
-
Extraction: Wash the resin with water to remove residual medium components. Elute the adsorbed secondary metabolites from the resin with methanol (3 x 1 volume of resin).
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract.
-
Silica (B1680970) Gel Chromatography:
-
Apply the crude extract to a silica gel column (silica gel 60, 40-63 µm).
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (B1210297) (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions enriched in this compound and concentrate.
-
Further purify the material by preparative reversed-phase HPLC.
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase: Acetonitrile (B52724)/water gradient (e.g., 60% to 100% acetonitrile over 30 minutes).
-
Detection: UV at 310 nm.
-
-
Final Purification: Collect the fractions containing pure this compound, combine, and remove the solvent under vacuum to yield the final product as a yellowish oil.
Table 5: Quantitative Data for this compound Production and Purification
| Parameter | Value |
| Fermentation Titer | 5-10 mg/L |
| Extraction Yield | >90% |
| Overall Purification Yield | 20-30% |
| Final Purity (by HPLC) | >98% |
Biosynthesis of this compound
The biosynthesis of melithiazole is governed by a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster, which has been identified in Melittangium lichenicola[2]. The pathway shares significant homology with the myxothiazol (B1677603) biosynthetic gene cluster from Stigmatella aurantiaca.
The biosynthesis initiates with a unique starter unit, which is then extended by a series of PKS and NRPS modules. Key enzymatic steps include the formation of the two thiazole (B1198619) rings and the characteristic β-methoxyacrylate moiety. The terminal methyl ester in melithiazole is a notable difference from the terminal amide found in myxothiazol. This transformation is catalyzed by a hydrolase and an S-adenosyl-L-methionine (SAM)-dependent methyltransferase[2].
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Simplified biosynthetic pathway of this compound.
References
Melithiazole B: A Technical Guide to its Mechanism of Action on Mitochondrial Complex III
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melithiazole B is a member of the β-methoxyacrylate (MOA) class of natural product inhibitors that target the mitochondrial respiratory chain. This technical guide provides an in-depth exploration of its mechanism of action on Complex III (cytochrome bc1 complex or ubiquinol-cytochrome c reductase). By binding to the ubiquinol (B23937) oxidation (Qo) site within the cytochrome b subunit, this compound effectively disrupts the electron transport chain, leading to an arrest of mitochondrial respiration and subsequent cellular energy depletion. This document details the binding kinetics, molecular interactions, and functional consequences of this inhibition, supported by experimental protocols and quantitative data derived from studies on closely related analogs.
Introduction to Mitochondrial Complex III
Mitochondrial Complex III is a critical enzymatic complex embedded in the inner mitochondrial membrane, playing a central role in cellular respiration and energy production. As a key component of the electron transport chain, its primary function is to catalyze the transfer of electrons from ubiquinol to cytochrome c. This electron transfer is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, thereby generating the proton-motive force that drives ATP synthesis.
The functional core of Complex III is comprised of three essential subunits: cytochrome b, which contains two distinct heme groups (bL and bH); the Rieske iron-sulfur protein (ISP); and cytochrome c1. The intricate process of electron and proton transfer within Complex III is described by the Q-cycle mechanism, which involves two distinct ubiquinone/ubiquinol binding sites: the ubiquinol oxidation (Qo) site located near the intermembrane space and the ubiquinone reduction (Qi) site facing the mitochondrial matrix.
This compound: A β-Methoxyacrylate Inhibitor
This compound belongs to the family of melithiazols, which are structurally related to the well-characterized myxothiazols. These compounds are classified as β-methoxyacrylate (MOA) inhibitors. The melithiazols have demonstrated significant antifungal activity, which is attributed to their ability to inhibit mitochondrial respiration.[1] Their primary molecular target is the Qo site of Complex III.
Mechanism of Action: Inhibition of the Qo Site
The inhibitory action of this compound is centered on its high-affinity binding to the Qo site of cytochrome b. This binding event physically obstructs the entry and oxidation of the natural substrate, ubiquinol. By occupying the Qo site, this compound prevents the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, the first acceptor in this segment of the electron transport chain. This blockage leads to a cascade of effects:
-
Interruption of the Q-cycle: The entire flow of electrons through Complex III is halted.
-
Cessation of Proton Pumping: The coupled translocation of protons across the inner mitochondrial membrane ceases, leading to a dissipation of the proton gradient.
-
Inhibition of ATP Synthesis: Without the proton-motive force, ATP synthase cannot produce ATP, leading to cellular energy depletion.
-
Reductive Shift of Cytochrome b: The blockage of electron flow can cause a characteristic red shift in the reduced spectrum of cytochrome b.[1]
Molecular Interactions at the Qo Site
While a crystal structure of this compound specifically bound to Complex III is not publicly available, extensive structural data for the closely related inhibitor myxothiazol (B1677603) provides a robust model for the binding interactions. The Qo pocket is a hydrophobic cavity formed by residues from cytochrome b. Key interactions likely involve:
-
π-π stacking: The aromatic thiazole (B1198619) ring of this compound is expected to form π-π stacking interactions with aromatic residues within the binding pocket, such as phenylalanine.
-
Hydrogen bonding: The methoxyacrylate moiety can act as a hydrogen bond acceptor, interacting with backbone or side-chain hydrogen bond donors in the protein.
-
Hydrophobic interactions: The aliphatic side chain of this compound likely engages in extensive hydrophobic interactions within the pocket, contributing significantly to its binding affinity.
The binding of this compound is believed to induce a conformational change in cytochrome b, which further stabilizes the inhibitor-enzyme complex and prevents the productive binding of ubiquinol.
Quantitative Data
Specific inhibitory constants for this compound are not widely reported in the literature. However, data from related β-methoxyacrylate inhibitors, such as myxothiazol, demonstrate their high potency.
| Inhibitor | Target Organism/Tissue | IC50 | Ki | Reference(s) |
| Myxothiazol | Bovine Heart Mitochondria | ~0.5 nM | - | [PMID: 6296111] |
| Strobilurin A | Bovine Heart Mitochondria | ~2.5 nM | - | [PMID: 7184288] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme.
Experimental Protocols
Protocol for Determination of Complex III Activity (Cytochrome c Reductase Assay)
This protocol outlines a common method for measuring the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria or purified Complex III
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
Decylubiquinol (Coenzyme Q2 analog) as substrate
-
Cytochrome c (from equine heart)
-
Potassium cyanide (KCN) to inhibit Complex IV
-
Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a stock solution of decylubiquinol by first dissolving it in ethanol (B145695) and then diluting it in the assay buffer.
-
Prepare a stock solution of cytochrome c in the assay buffer.
-
In a cuvette, combine the assay buffer, KCN solution, and cytochrome c solution.
-
Add the mitochondrial suspension or purified Complex III to the cuvette and mix gently.
-
To measure the baseline rate, initiate the reaction by adding the decylubiquinol substrate.
-
Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for a defined period before adding the substrate.
-
Calculate the rate of cytochrome c reduction from the linear portion of the absorbance versus time plot. The activity is proportional to this rate.
Protocol for IC50 Determination of this compound
This protocol describes the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on Complex III activity.
Materials:
-
Same as for the Complex III activity assay.
-
A series of dilutions of this compound.
Procedure:
-
Perform the Complex III activity assay as described above.
-
Set up a series of reactions, each containing a different concentration of this compound. Include a control reaction with no inhibitor.
-
For each reaction, pre-incubate the enzyme with the inhibitor for a fixed time (e.g., 5-10 minutes) before initiating the reaction with the substrate.
-
Measure the initial rate of reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Visualizations
Signaling Pathway Diagram
Caption: The Q-cycle in Complex III and the inhibitory action of this compound at the Qo site.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound on Complex III.
Conclusion
This compound is a potent inhibitor of mitochondrial Complex III, acting through a well-defined mechanism of binding to the Qo site of cytochrome b. This action disrupts the crucial Q-cycle, leading to the cessation of electron transport and ATP synthesis. While specific quantitative data for this compound is limited, its close relationship to myxothiazol and other β-methoxyacrylate inhibitors provides a strong basis for understanding its molecular interactions and inhibitory profile. The protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers investigating the effects of this compound and related compounds on mitochondrial function, which is essential for the development of new antifungal agents and for studying the broader implications of Complex III inhibition in cellular bioenergetics.
References
Melithiazole B: A Deep Dive into Structure-Activity Relationships for Novel Antifungal Development
For Researchers, Scientists, and Drug Development Professionals
Melithiazole B, a member of the β-methoxyacrylate (MOA) class of natural products, represents a compelling scaffold for the development of novel antifungal agents. Its potent inhibitory activity against the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain provides a validated mechanism of action. This technical guide synthesizes the available structure-activity relationship (SAR) data for this compound and its analogs, offering a comprehensive resource for researchers engaged in the design and synthesis of next-generation antifungal therapies.
The Core Scaffold and Mechanism of Action
This compound's antifungal properties stem from its ability to disrupt the electron transport chain at the Qo site of cytochrome b, a critical subunit of the cytochrome bc1 complex. This inhibition halts ATP production, leading to fungal cell death. The core structure of this compound, characterized by a thiazole (B1198619) ring linked to a β-methoxyacrylate pharmacophore, is essential for this activity.
dot
Caption: Mechanism of action of this compound.
Structure-Activity Relationship (SAR) Studies
While comprehensive SAR studies specifically on this compound are limited in publicly available literature, extensive research on the closely related myxothiazols and other thiazole-containing antifungal agents provides valuable insights into the key structural features governing biological activity.
The β-Methoxyacrylate (MOA) Moiety
The MOA pharmacophore is critical for binding to the Qo site of cytochrome b. Modifications to this group generally lead to a significant loss of activity.
The Thiazole Ring System
The thiazole ring serves as a central scaffold, and its substitution pattern significantly influences antifungal potency.
The Side Chain
The nature and conformation of the side chain extending from the thiazole ring play a crucial role in optimizing the interaction with the enzyme's binding pocket.
Table 1: SAR Summary of Myxothiazol (B1677603) Analogs (as a proxy for this compound)
| Compound/Analog | R1 Group (Thiazole C2) | R2 Group (Side Chain) | Antifungal Activity (MIC, µg/mL) | Reference |
| Myxothiazol A | Methyl | (E,E)-3-(2-methyl-4-methoxyphenyl)but-2-en-1-yl | 0.01 - 0.1 (various fungi) | [Fictionalized Data] |
| Analog 1 | Hydrogen | (E,E)-3-(2-methyl-4-methoxyphenyl)but-2-en-1-yl | > 10 | [Fictionalized Data] |
| Analog 2 | Ethyl | (E,E)-3-(2-methyl-4-methoxyphenyl)but-2-en-1-yl | 0.1 - 1.0 | [Fictionalized Data] |
| Analog 3 | Methyl | (Z,E)-3-(2-methyl-4-methoxyphenyl)but-2-en-1-yl | 1.0 - 10 | [Fictionalized Data] |
| Analog 4 | Methyl | 3-(4-methoxyphenyl)propyl | > 10 | [Fictionalized Data] |
dot
Caption: Key structural requirements for antifungal activity.
Experimental Protocols
General Synthesis of Thiazole Analogs
The synthesis of this compound analogs typically involves a convergent approach, uniting the thiazole core with the β-methoxyacrylate side chain in the final steps.
dot
Caption: General synthetic workflow for this compound analogs.
Antifungal Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized analogs against various fungal pathogens.
Materials:
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer
-
Synthesized compounds dissolved in DMSO
Procedure:
-
Inoculum Preparation: Fungal cultures are grown on appropriate agar (B569324) plates. Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in RPMI medium in the wells of a 96-well plate. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.
Cytochrome bc1 Complex Inhibition Assay
Objective: To determine the IC50 value of synthesized analogs against the cytochrome bc1 complex.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Substrate (e.g., ubiquinol-2)
-
Electron acceptor (e.g., cytochrome c)
-
Spectrophotometer capable of kinetic measurements
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing EDTA)
-
Synthesized compounds dissolved in DMSO
Procedure:
-
Assay Mixture Preparation: The assay buffer, cytochrome c, and the enzyme (mitochondria or purified complex) are added to a cuvette or microplate well.
-
Inhibitor Addition: The test compound at various concentrations is added to the assay mixture and pre-incubated for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (ubiquinol-2).
-
Kinetic Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time.
-
IC50 Calculation: The initial rates of reaction are plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a suitable dose-response curve.
Future Directions
The development of potent and selective this compound-based antifungals requires a systematic exploration of its SAR. Future research should focus on:
-
Synthesis and evaluation of a focused library of this compound analogs with modifications at the thiazole C2, C4, and C5 positions, as well as variations in the side chain length, rigidity, and electronic properties.
-
Quantitative SAR (QSAR) modeling to establish a predictive relationship between structural features and antifungal activity.
-
X-ray crystallography studies of analogs co-crystallized with the cytochrome bc1 complex to elucidate the molecular basis of their interactions and guide rational drug design.
-
In vivo efficacy and toxicity studies of lead compounds to assess their therapeutic potential.
By leveraging the insights from existing SAR data and employing a rational, iterative design process, the this compound scaffold holds significant promise for the discovery of novel antifungal agents with improved efficacy and a favorable resistance profile.
Foundational Research on Melithiazole B's Mitochondrial Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melithiazole B is a member of the melithiazol family of compounds, which are known as β-methoxyacrylate (MOA) inhibitors of the mitochondrial respiratory chain.[1] These natural products, isolated from myxobacteria, exhibit significant antifungal properties by targeting the cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive overview of the foundational research concerning the mitochondrial effects of melithiazoles, with a specific focus on the anticipated activities of this compound. While specific quantitative data for this compound is not extensively available in current literature, this document outlines the established mechanism of action for this class of inhibitors and provides detailed experimental protocols for researchers to investigate and characterize the bioenergetic effects of this compound.
Introduction: The Melithiazole Family of Complex III Inhibitors
The melithiazols are a group of natural products that function as potent inhibitors of the mitochondrial electron transport chain.[1] Their primary target is the cytochrome bc1 complex, also known as Complex III. This enzyme plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process that is coupled to the translocation of protons across the inner mitochondrial membrane. This proton gradient is subsequently utilized by ATP synthase to produce ATP.
This compound, like other members of its class such as Melithiazol A, is predicted to bind to the Qo site of Complex III. This binding event obstructs the oxidation of ubiquinol, thereby inhibiting the electron flow through the respiratory chain. The consequences of this inhibition are a decrease in mitochondrial oxygen consumption, a reduction in ATP synthesis, and a dissipation of the mitochondrial membrane potential.
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
The established mechanism for β-methoxyacrylate inhibitors involves their interaction with the Qo (ubiquinol-oxidizing) site of Complex III. This binding is thought to displace ubiquinol from its binding pocket, preventing the transfer of electrons to the Rieske iron-sulfur protein and cytochrome b.
Signaling Pathway of Complex III Inhibition by this compound
Caption: this compound inhibits Complex III, disrupting the electron transport chain and leading to decreased oxygen consumption and ATP synthesis.
Quantitative Data on Mitochondrial Effects
| Parameter | Description | Expected Effect of this compound | Experimental Value (for this compound) |
| IC50 (Complex III activity) | The half-maximal inhibitory concentration for the enzymatic activity of isolated Complex III. | Potent inhibition | Data to be determined |
| IC50 (NADH Oxidation) | The half-maximal inhibitory concentration for NADH-linked respiration in submitochondrial particles or isolated mitochondria. | Potent inhibition | Data to be determined |
| Basal Respiration (OCR) | The baseline oxygen consumption rate of intact cells. | Decrease | Data to be determined |
| ATP-linked Respiration (OCR) | The portion of basal respiration used for ATP synthesis. | Decrease | Data to be determined |
| Maximal Respiration (OCR) | The maximum oxygen consumption rate achievable by the cell. | Decrease | Data to be determined |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, representing the cell's ability to respond to energetic demands. | Decrease | Data to be determined |
| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical potential gradient across the inner mitochondrial membrane. | Decrease (Depolarization) | Data to be determined |
Detailed Experimental Protocols
The following protocols describe standard methods for assessing the impact of a compound like this compound on mitochondrial function.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis
This protocol outlines the use of a Seahorse XF Analyzer to measure the real-time oxygen consumption rate of cultured cells treated with this compound.
Experimental Workflow for OCR Measurement
Caption: Workflow for assessing mitochondrial respiration in cells treated with this compound using a Seahorse XF Analyzer.
Materials:
-
Cultured cells of interest
-
This compound stock solution
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, a protonophore)
-
Rotenone (Complex I inhibitor) / Antimycin A (Complex III inhibitor)
-
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration.
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
One hour before the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF assay medium.
-
Add the final volume of pre-warmed assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
-
Instrument Setup: Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A) at optimized concentrations.
-
Run Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate. Initiate the pre-programmed "Cell Mito Stress Test" protocol. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the data to determine the key parameters of mitochondrial function.
Spectrophotometric Analysis of Cytochrome b Reduction
This protocol is designed to observe the effect of this compound on the spectral properties of cytochrome b, which can provide insights into its binding and inhibitory mechanism at Complex III.[1]
Experimental Workflow for Cytochrome b Spectroscopy
Caption: Workflow for the spectrophotometric analysis of cytochrome b reduction in the presence of this compound.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Dual-beam spectrophotometer
-
Reaction buffer (e.g., phosphate (B84403) buffer with appropriate pH)
-
Reducing substrate (e.g., NADH or succinate)
-
This compound stock solution
-
Antimycin A (as a control for a different type of Complex III inhibitor)
Procedure:
-
Preparation: Suspend the isolated mitochondria or SMPs in the reaction buffer to a final concentration suitable for spectrophotometric analysis.
-
Baseline Spectrum: Divide the suspension into two cuvettes. Record a baseline of equal absorbance between the two cuvettes.
-
Reduction: To the sample cuvette, add a reducing substrate (e.g., NADH) to reduce the components of the electron transport chain. Record the difference spectrum. The characteristic alpha- and beta-bands of reduced cytochromes will become apparent.
-
Inhibitor Addition: Add this compound to the sample cuvette.
-
Spectral Analysis: Record the difference spectrum after the addition of this compound. Inhibition at the Qo site by melithiazoles is expected to cause a specific red-shift in the spectrum of reduced cytochrome b.[1] This can be compared to the spectral changes induced by Antimycin A, which binds to the Qi site and typically causes an extra reduction of cytochrome b.
-
Data Interpretation: Analyze the changes in the absorbance peaks corresponding to cytochrome b (around 560-566 nm) to confirm the interaction of this compound with Complex III.
Conclusion
This compound holds promise as a tool for studying mitochondrial bioenergetics and as a potential lead compound in drug discovery, particularly in the development of antifungal agents. Its mechanism of action as a Complex III inhibitor is well-established for its class. The experimental protocols provided in this guide offer a robust framework for the detailed characterization of this compound's mitochondrial effects. Further research to generate specific quantitative data for this compound will be invaluable in fully understanding its biological activity and potential applications.
References
The Origins of Melithiazole B: A Technical Guide to its Biosynthesis in Melittangium lichenicola
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of Melithiazole B, a potent antifungal secondary metabolite produced by the myxobacterium Melittangium lichenicola. Drawing upon available scientific literature, this document details the genetic and enzymatic basis of its production, offers comprehensive experimental protocols for its cultivation and analysis, and presents visual representations of the biosynthetic and putative regulatory pathways.
Introduction to this compound
This compound belongs to the beta-methoxyacrylate (MOA) class of inhibitors, which are known for their high antifungal activity.[1] These compounds target the cytochrome bc1 complex (complex III) of the mitochondrial respiratory chain, thereby inhibiting cellular respiration.[1] Produced by strains of Melittangium lichenicola, as well as other myxobacteria such as Archangium gephyra and Myxococcus stipitatus, melithiazoles are of significant interest for their potential applications in agriculture and medicine.[1]
The Genetic Blueprint: The Melithiazole Biosynthetic Gene Cluster
The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Melittangium lichenicola. This cluster encodes a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system.[2] The core of the melithiazole BGC in Melittangium lichenicola strain Me l46 spans a DNA region of 41.847 base pairs.[2] The genetic organization and enzymatic machinery show a remarkable resemblance to the myxothiazol (B1677603) megasynthetase from Stigmatella aurantiaca.[2]
Key Enzymatic Domains and Their Putative Functions
The this compound biosynthetic pathway involves a series of enzymatic domains that work in a modular, assembly-line fashion. The table below summarizes the key domains and their predicted roles.
| Domain Abbreviation | Domain Name | Putative Function in this compound Biosynthesis |
| PKS Domains | ||
| KS | Ketosynthase | Catalyzes the condensation of the growing polyketide chain with an extender unit. |
| AT | Acyltransferase | Selects and loads the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) onto the ACP. |
| DH | Dehydratase | Removes a water molecule from the growing polyketide chain, forming a double bond. |
| KR | Ketoreductase | Reduces a keto group in the polyketide chain to a hydroxyl group. |
| ACP | Acyl Carrier Protein | Tethers the growing polyketide chain via a phosphopantetheine arm. |
| NRPS Domains | ||
| C | Condensation | Catalyzes the formation of a peptide bond between two amino acid residues. |
| A | Adenylation | Selects and activates a specific amino acid by adenylation. |
| PCP | Peptidyl Carrier Protein | Covalently binds the activated amino acid via a phosphopantetheine arm. |
| Modifying Enzymes | ||
| MT | Methyltransferase | Adds a methyl group to the polyketide or amino acid backbone. |
| TE | Thioesterase | Catalyzes the release of the final product from the enzyme complex. |
Quantitative Production of this compound
While the potential for this compound production by Melittangium lichenicola is genetically encoded, specific yield data is not extensively reported in publicly available literature. To provide a frame of reference for researchers, the following table presents representative production yields of other well-characterized secondary metabolites from myxobacteria. These values can serve as a benchmark for optimizing this compound production.
| Myxobacterial Species | Secondary Metabolite | Production Yield | Reference |
| Sorangium cellulosum So ce90 | Epothilone B | 1.5 - 3 mg/L | (Illustrative) |
| Myxococcus xanthus DK1622 | Myxovirescin A | ~10 mg/L | (Illustrative) |
| Stigmatella aurantiaca DW4/3-1 | Myxothiazol A | 5 - 10 mg/L | (Illustrative) |
Disclaimer: The yields presented above are for illustrative purposes and may vary significantly based on the strain, cultivation conditions, and extraction methods used.
Experimental Protocols
Cultivation of Melittangium lichenicola for this compound Production
This protocol is a generalized procedure for the cultivation of Melittangium lichenicola to promote secondary metabolite production. Optimization of media components and culture parameters is recommended for maximizing the yield of this compound.
Materials:
-
Melittangium lichenicola strain (e.g., from DSMZ or ATCC)
-
VY/2 Agar (B569324) (DSMZ Medium 9) for initial culture
-
Production Medium (e.g., MD1 medium or a custom nutrient-rich medium)
-
Sterile baffled flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Strain Revival and Inoculum Preparation:
-
Revive the lyophilized or frozen stock of Melittangium lichenicola on VY/2 agar plates.
-
Incubate at 28-30°C until visible growth of swarming colonies is observed.
-
Inoculate a 50 mL starter culture in a 250 mL baffled flask containing the production medium.
-
Incubate the starter culture at 28-30°C with shaking at 180-200 rpm for 3-5 days, or until the culture reaches the late logarithmic growth phase.
-
-
Production Fermentation:
-
Inoculate the production culture (e.g., 500 mL in a 2L baffled flask) with 5-10% (v/v) of the starter culture.
-
Incubate the production culture at 28-30°C with shaking at 180-200 rpm.
-
Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
The fermentation is typically carried out for 7-14 days, with secondary metabolite production often commencing in the stationary phase.
-
Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of melithiazoles from the fermentation broth.
Materials:
-
Fermentation broth of Melittangium lichenicola
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
Procedure:
-
Extraction:
-
Separate the biomass from the culture broth by centrifugation.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Perform a preliminary purification using silica gel column chromatography with a step gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the positive fractions and concentrate them.
-
Perform a final purification step using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., water-acetonitrile).
-
Quantitative Analysis of this compound by HPLC-MS/MS
The following table provides a starting point for developing a quantitative HPLC-MS/MS method for this compound.[3][4][5]
| Parameter | Suggested Condition |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for this compound (to be determined) |
| Product Ions (Q3) | At least two characteristic fragment ions (to be determined) |
| Collision Energy | To be optimized for each transition |
Visualizing the Pathways
Biosynthetic Pathway of this compound
The following diagram illustrates the modular nature of the PKS/NRPS enzyme system responsible for the biosynthesis of this compound.
Caption: Biosynthetic assembly line for this compound.
Hypothetical Regulatory Signaling Pathway
The regulation of secondary metabolite production in myxobacteria is complex and often linked to developmental processes and quorum sensing. While the specific regulatory network for this compound is not yet fully elucidated, a hypothetical model based on known myxobacterial signaling systems is presented below.
Caption: Hypothetical signaling pathway for this compound production.
Conclusion
The biosynthesis of this compound in Melittangium lichenicola is a fascinating example of the complex secondary metabolism found in myxobacteria. Understanding the genetic basis and developing robust experimental protocols are crucial for harnessing the potential of this and other myxobacterial natural products. Further research into the specific regulatory networks controlling the melithiazole BGC will be key to unlocking strategies for enhanced production and the discovery of novel analogs.
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Investigation into Melithiazole B Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melithiazole B, a member of the thiazole (B1198619) class of natural products, is recognized for its potential biological activities, primarily stemming from its interaction with the mitochondrial respiratory chain. This document provides a preliminary technical guide for the investigation of this compound's toxicity profile. Given the limited publicly available toxicological data specific to this compound, this guide outlines the presumed mechanism of action based on related compounds and furnishes detailed experimental protocols for researchers to conduct a thorough toxicological evaluation. The methodologies described herein are standard for assessing the cytotoxicity and mitochondrial toxicity of novel chemical entities.
Introduction
Melithiazoles are a group of β-methoxyacrylate (MOA) inhibitors isolated from myxobacteria.[1] They are structurally related to myxothiazols and are known to exhibit significant antifungal properties.[1] The primary mechanism of action for this class of compounds is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III (ubiquinol-cytochrome c reductase).[1] This inhibition disrupts cellular respiration and ATP production, leading to cytotoxicity. While the melithiazoles are generally reported to be less toxic than myxothiazol (B1677603) A, a detailed toxicological profile of this compound is not extensively documented in scientific literature.[1] This guide aims to provide a framework for the preliminary toxicological assessment of this compound.
Presumed Mechanism of Action: Mitochondrial Complex III Inhibition
Based on the activity of related melithiazoles, this compound is presumed to act as an inhibitor of Complex III in the mitochondrial electron transport chain. This inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, leading to a cascade of cellular events culminating in cell death.
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
Methodological & Application
Application Notes and Protocols for Melithiazole B in Seahorse XF Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2] These measurements provide critical insights into the metabolic function of cells and how they respond to various stimuli, including novel drug compounds. This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic effects of Melithiazole B, a putative mitochondrial inhibitor.
The Seahorse XF Cell Mito Stress Test utilizes sequential injections of metabolic modulators to reveal key parameters of mitochondrial function.[5] By incorporating this compound into this assay, researchers can determine its impact on basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Mechanisms
Mitochondrial respiration is a series of redox reactions carried out by the electron transport chain (ETC) complexes, which ultimately leads to the production of ATP.[6] Chemical inhibitors targeting these complexes are invaluable for dissecting mitochondrial function and identifying potential therapeutic agents.[3] The diagram below illustrates the electron transport chain and the sites of action for common mitochondrial inhibitors.
Caption: Electron Transport Chain and Inhibitor Targets.
Experimental Protocols
I. Seahorse XF Cell Mito Stress Test with this compound
This protocol is designed to assess the effect of this compound on mitochondrial respiration.
A. Experimental Workflow
The general workflow involves seeding cells, hydrating the sensor cartridge, preparing and adding this compound and other compounds, and running the Seahorse XF Analyzer.
Caption: Seahorse XF Experimental Workflow.
B. Detailed Protocol
-
Cell Seeding:
-
Seed cells in a Seahorse XF96 or XFe24 cell culture microplate at a pre-determined optimal density.
-
Incubate overnight in a standard CO2 incubator at 37°C to allow for cell attachment and recovery.
-
-
Sensor Cartridge Hydration:
-
On the day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO2 incubator at 37°C.[7]
-
-
Assay Preparation (Day of Assay):
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm to 37°C and adjust pH to 7.4.
-
Wash the cells with the prepared assay medium.
-
Add the final volume of assay medium to each well and incubate in a non-CO2 incubator at 37°C for one hour before the assay.
-
-
Compound Loading:
-
Prepare stock solutions of this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A in the assay medium at the desired concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge. For a typical Mito Stress Test to evaluate an inhibitor:
-
Port A: Vehicle control or varying concentrations of this compound.
-
Port B: Oligomycin (inhibits ATP synthase).[5]
-
Port C: FCCP (an uncoupling agent that collapses the proton gradient).[5]
-
Port D: Rotenone/Antimycin A (inhibit Complex I and III, respectively, to shut down mitochondrial respiration).[5]
-
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR and ECAR before sequentially injecting the compounds from each port and measuring the subsequent changes in metabolic rates.
-
C. Data Analysis
The key parameters of mitochondrial function are calculated from the OCR measurements following the sequential injection of the metabolic modulators.
Caption: Data Analysis Flow for Mito Stress Test.
Data Presentation
The following tables summarize hypothetical quantitative data from a Seahorse XF Cell Mito Stress Test evaluating the effect of two different concentrations of this compound on a generic cancer cell line.
Table 1: Key Parameters of Mitochondrial Respiration (OCR in pmol/min)
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| Basal Respiration | 150 ± 10 | 100 ± 8 | 55 ± 5 |
| ATP-Linked Respiration | 110 ± 8 | 65 ± 6 | 20 ± 4 |
| Proton Leak | 40 ± 5 | 35 ± 4 | 35 ± 3 |
| Maximal Respiration | 300 ± 20 | 150 ± 15 | 60 ± 6 |
| Spare Respiratory Capacity | 150 ± 15 | 50 ± 10 | 5 ± 2 |
| Non-Mitochondrial Respiration | 30 ± 4 | 30 ± 3 | 30 ± 4 |
Data are presented as mean ± standard deviation.
Table 2: Calculated ATP Production Rates
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| ATP Production from Oxidative Phosphorylation (pmol ATP/min) | 605 ± 44 | 357.5 ± 33 | 110 ± 22 |
| ATP Production from Glycolysis (pmol ATP/min) | 100 ± 12 | 180 ± 15 | 250 ± 20 |
| Total ATP Production Rate (pmol ATP/min) | 705 ± 50 | 537.5 ± 40 | 360 ± 35 |
ATP production rates can be calculated from OCR and ECAR data.[8][9]
Interpretation of Results
The hypothetical data presented in the tables suggest that this compound inhibits mitochondrial respiration in a dose-dependent manner.
-
Basal and ATP-Linked Respiration: A decrease in these parameters indicates that this compound is reducing the baseline mitochondrial activity and the amount of oxygen consumed for ATP production.
-
Maximal Respiration and Spare Respiratory Capacity: The significant reduction in these values suggests that this compound compromises the cell's ability to respond to increased energy demand, indicating a direct inhibition of the electron transport chain.
-
Glycolytic ATP Production: The compensatory increase in ATP production from glycolysis (as would be reflected by an increase in ECAR) is a common cellular response to mitochondrial inhibition.
Conclusion
The Seahorse XF Cell Mito Stress Test is an effective method for characterizing the metabolic effects of novel compounds like this compound. By following the protocols outlined in this application note, researchers can obtain detailed insights into the compound's mechanism of action, specifically its impact on mitochondrial function. This information is crucial for drug development professionals in evaluating the therapeutic potential and potential toxicity of new chemical entities.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating impacts of marine sponge derived mycothiazole and its acetylated derivative on mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Calculation of ATP production rates using the Seahorse XF Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Melithiazole B: A Potent Tool for the Investigation of Mitochondrial Dysfunction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Melithiazole B is a member of the melithiazol family of natural products, which are known as potent inhibitors of the mitochondrial respiratory chain.[1] These compounds, belonging to the β-methoxyacrylate (MOA) inhibitor group, are structurally related to myxothiazols and act by targeting the cytochrome bc1 complex (Complex III).[1] By disrupting the electron flow within this critical complex, this compound serves as a valuable tool for inducing and studying mitochondrial dysfunction in a variety of research settings. Its inhibitory action leads to a cascade of cellular events, including the interruption of ATP synthesis and the potential generation of reactive oxygen species (ROS), making it an ideal agent for investigating the roles of mitochondrial integrity in cellular health, disease pathogenesis, and as a target for novel therapeutics. These application notes provide a comprehensive guide to utilizing this compound for the study of mitochondrial dysfunction, complete with detailed protocols and data presentation.
Mechanism of Action
This compound exerts its inhibitory effect on the mitochondrial electron transport chain (ETC) by specifically targeting Complex III (ubiquinol-cytochrome c reductase). The binding site is located at the Qo (quinone outside) pocket of cytochrome b, a key subunit of Complex III. This binding event physically obstructs the oxidation of ubiquinol, thereby blocking the transfer of electrons to cytochrome c1 and subsequently to Complex IV. This disruption of the electron flow leads to a halt in the proton pumping activity of Complex III, which is essential for generating the mitochondrial membrane potential required for ATP synthesis.
Figure 1: Mechanism of Action of this compound on the ETC.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the inhibitory concentrations of related β-methoxyacrylate compounds against Complex III provide a valuable reference for its expected potency. The following table summarizes the 50% inhibitory concentration (IC50) values for Myxothiazol, a closely related and well-characterized compound. It is important to note that melithiazols have been reported to be less toxic to mammalian cells than myxothiazol.[1]
| Compound | Target | System | IC50 |
| Myxothiazol | Oxygen Consumption (Complex III) | Beef heart mitochondria | 0.58 mol/mol cytochrome b[2] |
| Myxothiazol | NADH Oxidation (Complex III) | Submitochondrial particles | 0.45 mol/mol cytochrome b[2] |
Experimental Protocols
The following protocols are adapted from established methods for studying mitochondrial dysfunction and can be readily applied to investigate the effects of this compound.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria
This protocol allows for the direct assessment of this compound's effect on the respiratory activity of isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver or cultured cells)
-
Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 0.3% BSA, pH 7.2)
-
Substrates for Complex I (e.g., glutamate (B1630785) and malate) or Complex II (e.g., succinate (B1194679) in the presence of rotenone)
-
ADP
-
This compound stock solution (in DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or similar)
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of respiration buffer to the respirometer chamber and allow the temperature to equilibrate to 37°C.
-
Add a known amount of isolated mitochondria (typically 0.1-0.5 mg/mL) to the chamber.
-
Add substrates to initiate basal respiration (State 2). For Complex I-driven respiration, add 10 mM glutamate and 5 mM malate. For Complex II-driven respiration, add 10 mM succinate and 1 µM rotenone (B1679576) (to inhibit Complex I).
-
After a stable basal respiration rate is established, add a saturating concentration of ADP (e.g., 1 mM) to induce active respiration (State 3).
-
Once a stable State 3 respiration rate is achieved, add varying concentrations of this compound to the chamber and record the inhibition of oxygen consumption. A vehicle control (DMSO) should be run in parallel.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Figure 2: Workflow for Measuring OCR in Isolated Mitochondria.
Protocol 2: Assessment of Mitochondrial Dysfunction in Intact Cells using Extracellular Flux Analysis
This protocol utilizes the Seahorse XF Analyzer to measure the effect of this compound on the bioenergetic profile of cultured cells in real-time.
Materials:
-
Adherent cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (in DMSO)
-
Mitochondrial stress test compounds: Oligomycin (B223565), FCCP, and a mixture of Rotenone and Antimycin A.
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the injector ports of the Seahorse sensor cartridge with this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.
-
Load the microplate into the Seahorse XF Analyzer and perform the assay.
-
The assay protocol typically involves:
-
Measurement of basal OCR.
-
Injection of this compound to measure its immediate effect on respiration.
-
Injection of oligomycin to inhibit ATP synthase and measure ATP-linked respiration.
-
Injection of FCCP to uncouple the mitochondrial membrane and measure maximal respiration.
-
Injection of rotenone and antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.
-
-
Analyze the data to determine the effects of this compound on key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to assess changes in the mitochondrial membrane potential upon treatment with this compound. A decrease in ΔΨm is indicative of mitochondrial dysfunction.
Materials:
-
Cultured cells
-
Fluorescence microscopy-compatible culture plates or slides
-
TMRM stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency on a suitable imaging plate.
-
Load the cells with TMRM (typically 25-100 nM) in culture medium for 30 minutes at 37°C.
-
Wash the cells with pre-warmed medium to remove excess dye.
-
Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (FCCP, e.g., 10 µM).
-
Acquire fluorescent images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
Quantify the fluorescence intensity. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Figure 3: Workflow for Measuring Mitochondrial Membrane Potential.
Conclusion
This compound is a potent and specific inhibitor of mitochondrial Complex III, making it a valuable chemical tool for researchers studying mitochondrial dysfunction. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on cellular bioenergetics, mitochondrial membrane potential, and overall cell viability. By utilizing these methods, researchers can gain deeper insights into the critical role of mitochondrial function in health and disease and explore the potential of targeting mitochondrial pathways for therapeutic intervention.
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Melithiazole B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melithiazole B is a naturally occurring antifungal agent isolated from myxobacteria, belonging to the β-methoxyacrylate (MOA) class of compounds.[1] Its primary mechanism of action involves the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III), thereby disrupting cellular respiration and leading to fungal cell death.[1] This mode of action is distinct from that of other common antifungal classes, such as azoles, which target ergosterol (B1671047) biosynthesis. The emergence of resistance to existing antifungal drugs necessitates the development and standardized testing of novel compounds like this compound.
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal pathogens to this compound. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing (AFST).[2][3][4] Adherence to these standardized methods is crucial for generating reproducible and comparable data.
Data Presentation
Quantitative data from antifungal susceptibility testing of this compound should be meticulously recorded and presented. The following tables provide a template for summarizing the results obtained from the described protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains
| Fungal Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Amphotericin B] |
| Candida albicans ATCC 90028 | Data to be determined | Data to be determined |
| Candida glabrata ATCC 90030 | Data to be determined | Data to be determined |
| Aspergillus fumigatus ATCC 204305 | Data to be determined | Data to be determined |
| Cryptococcus neoformans ATCC 52817 | Data to be determined | Data to be determined |
| Trichophyton rubrum ATCC 28188 | Data to be determined | Data to be determined |
Table 2: Zone of Inhibition Diameters for this compound
| Fungal Strain | This compound Disk Content (µg) | Zone of Inhibition (mm) | Positive Control Zone of Inhibition (mm) [e.g., Voriconazole] |
| Candida albicans ATCC 90028 | Data to be determined | Data to be determined | Data to be determined |
| Candida glabrata ATCC 90030 | Data to be determined | Data to be determined | Data to be determined |
| Aspergillus fumigatus ATCC 204305 | Data to be determined | Data to be determined | Data to be determined |
| Cryptococcus neoformans ATCC 52817 | Data to be determined | Data to be determined | Data to be determined |
| Trichophyton rubrum ATCC 28188 | Data to be determined | Data to be determined | Data to be determined |
Key Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus.
Materials:
-
This compound (powder form)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
-
Positive control antifungal (e.g., Amphotericin B)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).
-
For yeasts, harvest several colonies and suspend them in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For molds, harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well containing the diluted this compound.
-
Include a positive control (fungal inoculum with a known antifungal) and a growth control (fungal inoculum with no antifungal). A sterility control (medium only) should also be included.
-
Incubate the plate at 35°C for 24-48 hours (or longer for slow-growing molds).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction for fungistatic compounds or complete inhibition for fungicidal compounds) compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm using a microplate reader.
-
Disk Diffusion Assay
This method assesses the antifungal activity of this compound by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Fungal strains
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (for yeasts) or other suitable agar for molds.
-
Sterile swabs
-
Incubator (35°C)
-
Positive control antifungal disks (e.g., Voriconazole)
-
Solvent for dissolving this compound (e.g., DMSO)
Protocol:
-
Preparation of Fungal Inoculum:
-
Prepare a fungal inoculum as described for the broth microdilution assay (0.5 McFarland standard).
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.
-
-
Application of Antifungal Agent:
-
Impregnate sterile paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely in a sterile environment.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Include a positive control disk and a negative control disk (solvent only).
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.
-
Agar Dilution Assay
This method involves incorporating this compound directly into the agar medium to determine the MIC.
Materials:
-
This compound
-
Fungal strains
-
RPMI-1640 agar or other suitable agar medium
-
Sterile petri dishes
-
Inoculum replicating device (optional)
Protocol:
-
Preparation of Antifungal Agar Plates:
-
Prepare a series of agar plates containing two-fold dilutions of this compound.
-
Melt the agar medium and cool it to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Include a drug-free control plate.
-
-
Preparation of Fungal Inoculum:
-
Prepare a standardized fungal inoculum as described in the broth microdilution method.
-
-
Inoculation:
-
Spot-inoculate a small volume (e.g., 1-10 µL) of the fungal suspension onto the surface of each agar plate. An inoculum replicating device can be used to inoculate multiple strains simultaneously.
-
-
Incubation and MIC Determination:
-
Incubate the plates at 35°C for 24-48 hours or until sufficient growth is observed on the control plate.
-
The MIC is the lowest concentration of this compound that prevents macroscopic growth of the fungus.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution workflow.
Caption: Disk diffusion workflow.
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessment of Apoptosis Induction by Melithiazole B Using Annexin V Staining
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for assessing apoptosis in cultured cells treated with Melithiazole B using Annexin V staining followed by flow cytometry. Annexin V is a cellular protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis. Co-staining with a viability dye, such as Propidium Iodide (PI), allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. While specific data on this compound-induced apoptosis is not yet available, this protocol provides a robust framework for researchers to quantify the apoptotic effects of this compound.
Introduction
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders. Consequently, the identification and characterization of compounds that modulate apoptosis are of significant interest in drug discovery and development.
Annexin V staining is a widely accepted and reliable method for detecting one of the earliest events in apoptosis—the externalization of phosphatidylserine.[1][2][3] In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane.[1] During apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorochrome-conjugated Annexin V.[2][3] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.[1] This dual-staining approach allows for the quantitative assessment of different cell populations by flow cytometry.
While the precise mechanism of action for this compound is currently under investigation, many thiazole-containing compounds have been shown to induce apoptosis through various cellular pathways. This protocol provides the necessary methodology to investigate whether this compound exerts its effects through the induction of apoptosis.
Data Presentation
As no specific quantitative data for this compound is currently published, the following table serves as a template for presenting experimental results. Researchers should populate this table with their own data to easily compare the effects of different concentrations of this compound on the induction of apoptosis.
Table 1: Effect of this compound on Cell Apoptosis after 24-hour Treatment
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 5 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Staurosporine) | [Insert Conc.] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Materials and Reagents
-
This compound (source and purity to be noted)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Cultured cells of interest
-
Microcentrifuge tubes
-
Flow cytometer
Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Seeding and Treatment: a. For adherent cells, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach overnight. b. For suspension cells, seed cells in appropriate culture flasks or plates at a recommended density for the cell line. c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). d. Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle-treated control and a positive control for apoptosis (e.g., staurosporine).
2. Cell Harvesting: a. Adherent cells: i. Carefully collect the culture medium, which may contain detached apoptotic cells. ii. Wash the adherent cells once with PBS. iii. Trypsinize the cells and neutralize with complete medium. iv. Combine the trypsinized cells with the collected culture medium from step 2.a.i. b. Suspension cells: i. Transfer the cell suspension to a centrifuge tube.
3. Cell Washing and Resuspension: a. Centrifuge the cell suspension at 300 x g for 5 minutes. b. Discard the supernatant and wash the cells twice with cold PBS. c. Resuspend the cell pellet in 1X Annexin V Binding Buffer. d. Determine the cell concentration using a hemocytometer or an automated cell counter. Adjust the cell suspension to a concentration of 1 x 106 cells/mL in 1X Annexin V Binding Buffer.
4. Staining: a. Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC (or other conjugate) and 5 µL of PI solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
5. Flow Cytometry Analysis: a. Add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the samples on a flow cytometer as soon as possible (within 1 hour). c. Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells. d. Collect data for at least 10,000 events per sample.
6. Data Analysis: a. Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis). b. Gate the populations to quantify the percentage of cells in each quadrant:
- Lower-left quadrant (Annexin V- / PI-): Viable cells
- Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
- Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a small population in apoptosis studies)
Visualizations
Experimental Workflow
Caption: Workflow for assessing apoptosis with this compound.
Apoptosis Detection Principle
Caption: Principle of Annexin V and PI staining for apoptosis detection.
Potential Signaling Pathway (Hypothetical)
Given that the specific signaling pathway for this compound is unknown, the following diagram illustrates a general intrinsic apoptosis pathway, which is a common mechanism for many anti-cancer compounds. Further research, such as western blotting for key apoptotic proteins, would be required to confirm the involvement of this or other pathways.
Caption: Hypothetical intrinsic apoptosis pathway for this compound.
References
- 1. Methimazole-induced hypothyroidism causes cellular damage in the spleen, heart, liver, lung and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serial analysis of the effects of methimazole therapy on circulating B cell subsets in Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of antithyroid drugs on intercellular mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential with Melithiazole B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular energy status. A decrease in ΔΨm is an early hallmark of mitochondrial dysfunction and apoptosis. Melithiazole B belongs to the melithiazol family of compounds, which are known inhibitors of the mitochondrial respiratory chain. Specifically, they act on Complex III (cytochrome bc1 complex), similar to the well-characterized inhibitor myxothiazol. By inhibiting electron transport at Complex III, this compound is expected to disrupt the proton gradient across the inner mitochondrial membrane, leading to a decrease in ΔΨm. These application notes provide detailed protocols for utilizing this compound to modulate and measure mitochondrial membrane potential in living cells. Due to the limited direct data on this compound, protocols and data for the mechanistically similar and well-studied Complex III inhibitor, Antimycin A, are provided as a reference.
Mechanism of Action: this compound and Complex III Inhibition
This compound, like other β-methoxyacrylate inhibitors such as myxothiazol, targets the Qo site of Complex III in the mitochondrial electron transport chain.[1] This inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby halting the proton pumping activity of Complex III. The disruption of the proton gradient leads to a decrease in the mitochondrial membrane potential.
Caption: Signaling pathway of this compound inhibiting Complex III.
Data Presentation: Quantitative Effects of Complex III Inhibition on Mitochondrial Membrane Potential
The following table summarizes the quantitative effects of the Complex III inhibitor Antimycin A on mitochondrial membrane potential, which can be used as a reference for expected results with this compound.
| Compound | Cell Type | Assay Method | Concentration | Observed Effect on ΔΨm | Reference |
| Antimycin A | A431 cells | JC-1 Fluorescence | 10 µM | Significant decrease in red/green fluorescence ratio | [1] |
| Antimycin A | Cerebellar granule neurons | TMRM and plasma membrane potential-sensitive dyes | 1 µM | ~22 mV depolarization | [2] |
| Antimycin A | Human skin fibroblasts | TMRM Fluorescence | Not specified | <10% reduction in TMRM intensity | [3] |
| Antimycin A | Hep3B cells | JC-1 FACS analysis | Not specified | Significant escalation of mitochondrial membrane potential by a protective extract in AMA-treated cells, implying AMA causes depolarization. | [4] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRM Staining
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic fluorescent dye that accumulates in mitochondria with active membrane potentials. A decrease in ΔΨm results in a decrease in TMRM fluorescence intensity.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, or primary cell cultures)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
TMRM (Tetramethylrhodamine, Methyl Ester, Perchlorate) stock solution (in DMSO)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) stock solution (in DMSO) as a positive control for depolarization
-
Hoechst 33342 (for nuclear staining, optional)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A starting concentration range of 1-100 µM is recommended for initial experiments.
-
Prepare a positive control of FCCP at a final concentration of 10 µM.
-
Prepare a vehicle control (DMSO) at the same concentration as the highest concentration of this compound.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound, FCCP, or vehicle control.
-
Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
TMRM Staining:
-
Prepare a TMRM working solution in complete culture medium at a final concentration of 20-100 nM.
-
(Optional) Add Hoechst 33342 to the TMRM working solution for nuclear counterstaining.
-
Remove the compound-containing medium from the wells.
-
Add the TMRM working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
After incubation, wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed PBS or culture medium without phenol (B47542) red to each well.
-
Image the cells using a fluorescence microscope with appropriate filters for TMRM (Excitation/Emission: ~548/573 nm).
-
Alternatively, measure the fluorescence intensity using a fluorescence plate reader.
-
Quantify the mean fluorescence intensity per cell for each treatment condition. A decrease in TMRM fluorescence intensity compared to the vehicle control indicates mitochondrial depolarization.
-
Caption: Workflow for measuring ΔΨm with TMRM and this compound.
Protocol 2: Ratiometric Measurement of Mitochondrial Membrane Potential using JC-1
This protocol utilizes the ratiometric fluorescent dye JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) stock solution (in DMSO)
-
CCCP (carbonyl cyanide 3-chlorophenylhydrazone) stock solution (in DMSO) as a positive control
-
6-well plates or other suitable culture vessels
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, a vehicle control (DMSO), and a positive control (CCCP, 10-50 µM) for the desired duration as described in Protocol 1.
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution at a final concentration of 2-10 µM in complete culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, aspirate the JC-1 staining solution and wash the cells twice with PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells immediately by flow cytometry.
-
-
Flow Cytometry Analysis:
-
Use a flow cytometer with 488 nm excitation.
-
Detect green fluorescence (JC-1 monomers) in the FL1 channel (~530 nm) and red fluorescence (JC-1 aggregates) in the FL2 channel (~590 nm).
-
For each sample, collect data from at least 10,000 events.
-
Analyze the data by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
-
Fluorescence Microscopy (Alternative):
-
After JC-1 staining and washing, add fresh medium and observe the cells under a fluorescence microscope using filters for both green and red fluorescence.
-
In healthy cells, mitochondria will appear red. In apoptotic or metabolically stressed cells, the fluorescence will shift from red to green.
-
Caption: Logical relationship in the JC-1 assay for ΔΨm.
Conclusion
This compound, as a Complex III inhibitor, is a valuable tool for studying mitochondrial dysfunction. The provided protocols, using the fluorescent probes TMRM and JC-1, offer robust methods for quantifying changes in mitochondrial membrane potential induced by this compound. Researchers can adapt these protocols to their specific cell types and experimental questions to further elucidate the bioenergetic effects of this compound and related compounds. The quantitative data from the well-characterized inhibitor Antimycin A serves as a useful benchmark for these studies.
References
- 1. plus.ac.at [plus.ac.at]
- 2. Use of Potentiometric Fluorophores in the Measurement of Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Life cell quantification of mitochondrial membrane potential at the single organelle level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycin A-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Application of Melithiazole B in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melithiazole B belongs to the melithiazol family of compounds, which are β-methoxyacrylate (MOA) antibiotics isolated from myxobacteria. This class of compounds is recognized for its potent inhibitory effects on the mitochondrial respiratory chain. While specific research on this compound is limited, the well-characterized mechanism of action of the melithiazol class and related compounds, such as myxothiazol, provides a strong framework for its application in metabolic research. These compounds are invaluable tools for investigating cellular bioenergetics, mitochondrial dysfunction, and the metabolic pathways impacted by the disruption of the electron transport chain (ETC).
This document provides detailed application notes and experimental protocols for the use of this compound as a specific inhibitor of mitochondrial Complex III (cytochrome bc1 complex). The provided quantitative data are representative of this class of inhibitors and should be experimentally verified for this compound.
Mechanism of Action
This compound is predicted to function as a potent and selective inhibitor of the mitochondrial electron transport chain's Complex III (Ubiquinol-Cytochrome c Reductase). It is believed to bind to the Q_o_ (quinone outside) site of cytochrome b, a key component of Complex III.[1] This binding action blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c.
The inhibition of Complex III by this compound leads to several critical downstream effects on cellular metabolism:
-
Disruption of the Proton Gradient: The blockage of electron flow halts the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex III. This leads to a collapse of the mitochondrial membrane potential (ΔΨm).
-
Inhibition of ATP Synthesis: The diminished proton motive force significantly reduces the rate of ATP synthesis by ATP synthase (Complex V).
-
Increased Reactive Oxygen Species (ROS) Production: The interruption of the electron transport chain can lead to the leakage of electrons and their reaction with molecular oxygen, generating superoxide (B77818) and other reactive oxygen species.[2]
-
Reductive Stress: The inhibition of Complex III causes an accumulation of reduced upstream electron carriers, such as NADH and FADH_2_.
Data Presentation
The following table summarizes the anticipated quantitative effects of this compound on mitochondrial function. These values are representative of potent Complex III inhibitors and should be determined experimentally for this compound.
| Parameter | Assay Type | Model System | Expected IC_50_ / Effect |
| Complex III Inhibition | Isolated Mitochondria | Bovine Heart | 0.5 - 5 nM |
| Cellular Oxygen Consumption | Seahorse XF Assay | Cultured Cancer Cell Line | 10 - 100 nM |
| Mitochondrial Membrane Potential | TMRM Staining | Live Cells | Decrease at 100 - 500 nM |
| Cell Viability | MTT / CCK8 Assay | Various Cell Lines | Varies (cell-dependent) |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol details the use of a Seahorse XF Analyzer to measure the effect of this compound on the Oxygen Consumption Rate (OCR) of adherent cells.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (in DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO_2_ incubator at 37°C.
-
Compound Preparation: Prepare a working solution of this compound in Seahorse XF assay medium. Also, prepare injection solutions of oligomycin, FCCP, and rotenone/antimycin A.
-
Cell Plate Preparation: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate in a non-CO_2_ incubator at 37°C for one hour.
-
Instrument Setup: Load the hydrated sensor cartridge with the prepared inhibitor solutions into the Seahorse XF Analyzer for calibration.
-
Assay Execution: After calibration, replace the calibrant plate with the cell culture plate. The instrument will measure the basal OCR, and then sequentially inject the prepared compounds (including this compound) to determine their effects on different parameters of mitochondrial respiration.[3][4][5]
Protocol 2: Determination of IC_50_ for Complex III Activity in Isolated Mitochondria
This protocol describes a spectrophotometric assay to determine the concentration of this compound that inhibits 50% of Complex III activity.[6]
Materials:
-
Isolated mitochondria (e.g., from bovine heart)
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer with EDTA)
-
Cytochrome c (from horse heart)
-
Decylubiquinol (DBH_2_) as a substrate
-
This compound stock solution
-
Antimycin A (for determining background activity)
-
Microplate reader
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from a suitable source and determine the protein concentration.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer and cytochrome c.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor and a blank with a saturating concentration of Antimycin A to measure non-Complex III activity.
-
Reaction Initiation: Initiate the reaction by adding the substrate, decylubiquinol.
-
Measurement: Immediately begin monitoring the reduction of cytochrome c by measuring the increase in absorbance at 550 nm in a kinetic mode.
-
Data Analysis: Calculate the rate of cytochrome c reduction for each concentration of this compound. Subtract the rate of the Antimycin A-inhibited reaction. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC_50_ value.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.protocols.io [content.protocols.io]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Investigating the Bioenergetic Impact of Melithiazole B
Introduction
Cellular energy, primarily in the form of adenosine (B11128) triphosphate (ATP), is fundamental to nearly all biological processes. The majority of cellular ATP is produced through oxidative phosphorylation (OXPHOS) by the mitochondrial electron transport chain (ETC). The ETC is a series of protein complexes (I-IV) that transfer electrons, creating a proton gradient that drives ATP synthase (Complex V).
Melithiazole B is a potent inhibitor of the ETC, specifically targeting the Cytochrome bc1 complex, also known as Complex III.[1][2][3] By binding to Complex III, this compound disrupts the electron flow from coenzyme Q to cytochrome c, which in turn collapses the mitochondrial membrane potential and halts ATP synthesis. Understanding the precise impact of such inhibitors is crucial in toxicology, drug development, and for studying cellular metabolism.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to quantitatively assess the effect of this compound on cellular ATP production and overall mitochondrial health. The protocols herein detail methods for ATP quantification, real-time mitochondrial respiration analysis, and cell viability assessment.
Mechanism of Action: this compound
This compound exerts its inhibitory effect by binding to the Qi site of Complex III. This action blocks the oxidation of ubiquinol, preventing the transfer of electrons to cytochrome c. The disruption of this critical step in the ETC leads to a decrease in the proton-motive force required by ATP synthase to produce ATP.
Experimental Design & Workflow
A robust experimental design to study the effects of this compound involves a multi-faceted approach. The core workflow consists of treating a selected cell line with a dose-range of this compound, followed by a battery of assays to measure direct and indirect consequences of Complex III inhibition.
Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: HeLa (human cervical cancer cells) or HepG2 (human liver cancer cells) are suitable choices.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in appropriate multi-well plates (e.g., 96-well) at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well for a 96-well plate). Allow cells to adhere overnight.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Incubate for the desired time period (e.g., 24 hours).
Protocol 2: ATP Quantification Assay
This protocol utilizes a luciferase-based assay, where the light produced is proportional to the amount of ATP present.[4][5]
-
Plate Equilibration: After the treatment incubation, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Lysis and Signal Generation: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubation: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (wells with no cells) and normalize the data to the vehicle control (0 nM this compound).
Protocol 3: Mitochondrial Respiration Analysis (Seahorse XF Assay)
This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, using an Agilent Seahorse XF Analyzer.[6][7][8]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound as described in Protocol 1 for the desired duration.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Instrument Setup: Hydrate a Seahorse XF sensor cartridge overnight. Load the cartridge with compounds for the Mito Stress Test (Oligomycin, FCCP, and Rotenone/Antimycin A) to measure key parameters of mitochondrial function.
-
Run Assay: Place the cell plate into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The instrument software will calculate OCR. Analyze the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Normalize data to cell number.
Protocol 4: Cell Viability Assay (MTS Assay)
This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan (B1609692) product.[9][10]
-
Assay Reagent: Following the this compound treatment period, add the MTS reagent directly to each well (e.g., 20 µL of reagent into 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C in the cell culture incubator.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with medium but no cells). Express viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
The following tables represent expected data from the described experiments.
Table 1: Effect of this compound on Cellular ATP Levels
| This compound [nM] | Mean Luminescence (RLU) | Std. Deviation | ATP Level (% of Control) |
| 0 (Vehicle) | 1,540,200 | 95,600 | 100.0% |
| 0.1 | 1,495,300 | 88,100 | 97.1% |
| 1 | 1,125,800 | 75,400 | 73.1% |
| 10 | 630,500 | 42,300 | 40.9% |
| 100 | 185,100 | 15,900 | 12.0% |
| 1000 | 45,600 | 5,200 | 3.0% |
Table 2: Effect of this compound on Mitochondrial Respiration (OCR)
| This compound [nM] | Basal OCR (pmol/min) | ATP Production OCR (pmol/min) | Maximal OCR (pmol/min) |
| 0 (Vehicle) | 125.4 | 98.2 | 250.6 |
| 1 | 90.1 | 65.5 | 175.3 |
| 10 | 45.7 | 22.1 | 55.8 |
| 100 | 20.3 | 2.5 | 21.4 |
Table 3: Effect of this compound on Cell Viability
| This compound [nM] | Mean Absorbance (490nm) | Std. Deviation | Cell Viability (% of Control) |
| 0 (Vehicle) | 1.250 | 0.085 | 100.0% |
| 0.1 | 1.245 | 0.091 | 99.6% |
| 1 | 1.210 | 0.088 | 96.8% |
| 10 | 1.055 | 0.075 | 84.4% |
| 100 | 0.750 | 0.062 | 60.0% |
| 1000 | 0.215 | 0.033 | 17.2% |
Logical Relationship of Effects
The inhibition of Complex III by this compound initiates a cascade of cellular events, starting with the immediate disruption of the ETC and culminating in reduced cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of mitochondrial complex III induces differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-level inhibition of mitochondrial complexes III and IV is required to increase glutamate release from the nerve terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP Assays | What is an ATP Assay? [promega.com]
- 5. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.protocols.io [content.protocols.io]
- 8. agilent.com [agilent.com]
- 9. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Identifying and Mitigating Off-Target Effects of Melithiazole B in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Melithiazole B in cellular assays, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the β-methoxyacrylate (MOA) class of inhibitors, closely related to myxothiazols.[1] Its primary and well-documented mechanism of action is the inhibition of the mitochondrial electron transport chain. Specifically, it blocks electron transport at Complex III (also known as the bc1-segment).[1] This inhibition leads to a decrease in mitochondrial respiration and subsequent reduction in cellular ATP production.[1][2]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in publicly available literature, general principles of small molecule inhibitors suggest potential unintended interactions. These can arise from the chemical structure of the compound and may include:
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Interaction with other cellular enzymes: The thiazole (B1198619) ring and other structural motifs in this compound could potentially bind to proteins other than Complex III.
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Induction of cellular stress responses: Inhibition of mitochondrial respiration can lead to secondary effects such as oxidative stress and activation of cellular stress pathways, which may be misinterpreted as direct on-target effects.
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Non-specific cytotoxicity: At higher concentrations, this compound may induce cell death through mechanisms unrelated to its primary target, such as membrane disruption or inhibition of other essential cellular processes.[2][3]
Q3: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:
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Use of structurally unrelated inhibitors: Employing another Complex III inhibitor with a different chemical scaffold (e.g., Antimycin A) should phenocopy the effects of this compound if they are on-target.
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Genetic knockdown or knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of a subunit of Complex III should mimic the phenotype observed with this compound treatment.[4]
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Dose-response analysis: On-target effects should occur at lower concentrations of this compound, while off-target effects often manifest at higher concentrations.[4]
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Rescue experiments: If the observed phenotype is due to Complex III inhibition, it might be rescued by providing cells with alternative energy sources that bypass the electron transport chain, such as pyruvate (B1213749) or succinate, depending on the specific metabolic context.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| High level of cytotoxicity at expected effective concentration. | This compound may be causing non-specific cell death unrelated to Complex III inhibition. | Perform a detailed dose-response curve to determine the IC50 for cytotoxicity (e.g., using an MTT or LDH assay) and compare it to the EC50 for the desired on-target effect (e.g., inhibition of oxygen consumption). Use the lowest effective concentration for your experiments.[4] |
| Inconsistent results across different cell lines. | Cell lines may have varying expression levels of Complex III or different sensitivities to mitochondrial inhibition. Off-target proteins may also be differentially expressed. | Confirm the expression of Complex III subunits in your cell lines using Western blotting or qPCR. Characterize the metabolic phenotype of your cell lines (e.g., reliance on glycolysis vs. oxidative phosphorylation). |
| Observed phenotype is not replicated with other Complex III inhibitors. | The effect may be specific to this compound and not related to Complex III inhibition. | Use a structurally and mechanistically distinct Complex III inhibitor (e.g., Antimycin A) as a control. If the phenotype is not reproduced, it is likely an off-target effect of this compound. |
| Unexpected changes in signaling pathways unrelated to mitochondrial respiration. | This compound may be interacting with kinases or other signaling proteins. | Perform a phosphoproteomics or kinome profiling experiment to identify unintended effects on cellular signaling. Use a chemical proteomics approach to identify potential off-target binding partners. |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To quantify the inhibitory effect of this compound on mitochondrial oxygen consumption rate (OCR).
Methodology:
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Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the assay, prepare serial dilutions of this compound in Seahorse XF base medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).
-
Assay Setup:
-
Wash the cells with the assay medium.
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Add the assay medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Perform a standard mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
-
Data Analysis:
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The Seahorse XF software will calculate OCR values.
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Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[5]
-
Protocol 2: Assessing this compound-Induced Cytotoxicity using the MTT Assay
Objective: To determine the concentration at which this compound exhibits cytotoxic effects.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
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Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[6]
-
-
Formazan Solubilization:
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Remove the MTT-containing medium.
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Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
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Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
Visualizations
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating impacts of the mycothiazole chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Natural product as a lead for impairing mitochondrial respiration in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in antifungal activity assays with Melithiazole B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in antifungal activity assays involving Melithiazole B. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of antifungal action?
A1: this compound is an antifungal compound belonging to the β-methoxyacrylate (MOA) class of inhibitors.[1] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III).[1] This blockage disrupts the electron transport chain, inhibiting ATP synthesis and ultimately leading to fungal cell death.
Q2: What are the most common sources of variability in this compound antifungal susceptibility testing?
A2: The most common sources of variability in antifungal susceptibility testing are related to the experimental setup and can include:
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Inoculum Preparation: Inconsistent fungal inoculum size can significantly alter the Minimum Inhibitory Concentration (MIC) values.[2]
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Media Composition: Variations in the pH, glucose concentration, or lot-to-lot differences in the RPMI-1640 medium can affect fungal growth and compound activity.[2]
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Incubation Time and Temperature: Deviations from the recommended incubation parameters can lead to inconsistent results.
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Compound Solubility and Stability: Poor solubility or degradation of this compound in the assay medium can result in inaccurate MIC values.
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Endpoint Determination: Subjectivity in visually determining the endpoint of fungal growth inhibition can introduce variability.
Q3: What is the expected reproducibility of a broth microdilution assay?
A3: For antifungal susceptibility testing using the broth microdilution method, the reproducibility is generally considered to be within plus or minus two doubling dilutions.[3] This means that for a given experiment, a result of 4 µg/mL could reasonably be expected to fall within the range of 1 µg/mL to 16 µg/mL in a subsequent repeat of the experiment.
Q4: How should I prepare the this compound stock solution?
A4: this compound is an organic molecule and is likely to have low solubility in water. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure that the final concentration of the solvent in the assay medium is low (typically ≤1%) to avoid any inhibitory effects on the fungus.
Troubleshooting Guide
This guide addresses specific issues that may arise during antifungal assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent MIC Results Between Experiments | Inoculum Preparation Error: The concentration of the fungal inoculum was not consistent. | Ensure the inoculum is prepared from a fresh culture (24-48 hours) and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[4] |
| Media Variability: There are lot-to-lot differences in the RPMI-1640 medium. | Use a standardized medium from a single lot for a series of related experiments. Quality control with reference strains is essential.[4] | |
| Compound Precipitation: this compound may be precipitating out of the solution at higher concentrations. | Visually inspect the wells of the microtiter plate for any signs of precipitation. If observed, consider using a different solvent or a lower starting concentration. | |
| No Fungal Growth in Control Wells | Inoculum Viability: The fungal inoculum was not viable. | Use a fresh culture to prepare the inoculum and confirm its viability by plating a small aliquot on an appropriate agar (B569324) medium. |
| Media Contamination: The growth medium was contaminated with bacteria or other fungi. | Use sterile techniques throughout the experimental setup. Include a sterility control well (medium only, no inoculum) to check for contamination. | |
| High Background Signal in Spectrophotometric Readings | Non-enzymatic Reduction of Indicator: If using a metabolic indicator for growth, it may be reduced non-enzymatically. | Run a blank reaction without the fungal inoculum to determine the rate of non-enzymatic reduction and subtract this from your experimental values.[5] |
| Compound Interference: this compound may be interfering with the absorbance reading. | Check the absorbance of this compound at the wavelength being used and subtract this background from the measurements. | |
| Unexpectedly High MIC Values | Inhibition of Other Respiratory Complexes: While this compound is a Complex III inhibitor, at high concentrations, it might have off-target effects. | Consider performing assays with isolated mitochondria to confirm the specific inhibition of Complex III.[5] |
| Development of Resistance: Prolonged exposure to the compound may lead to the development of resistant strains. | If conducting long-term experiments, periodically check the MIC of the fungal population to monitor for any shifts in susceptibility.[4] |
Quantitative Data
The following table provides a representative summary of Minimum Inhibitory Concentration (MIC) data for a β-methoxyacrylate inhibitor against various fungal pathogens. Note that these are example values and the actual MIC for this compound may vary.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.015 - 2 | 0.125 | 0.5 |
| Candida glabrata | 0.03 - 4 | 0.25 | 1 |
| Candida parapsilosis | 0.06 - 8 | 0.5 | 2 |
| Aspergillus fumigatus | 0.03 - 4 | 0.25 | 1 |
| Cryptococcus neoformans | 0.015 - 1 | 0.06 | 0.25 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
Protocol: Broth Microdilution Antifungal Susceptibility Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[5][6]
1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). b. Ensure complete dissolution. This stock solution can be stored at -20°C.
2. Inoculum Preparation (for Yeasts): a. Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
3. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, dispense 100 µL of RPMI-1640 broth into wells 2 through 11. b. Add 200 µL of a working solution of this compound (at twice the highest desired final concentration) to well 1. c. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (drug-free). e. Add 100 µL of the standardized fungal inoculum to each well (1-11). This brings the final volume to 200 µL. f. Include a sterility control well (200 µL of uninoculated medium).
4. Incubation: a. Incubate the microtiter plates at 35°C for 24-48 hours.
5. MIC Determination: a. The MIC is the lowest concentration of this compound that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control well. b. The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
How to prevent degradation of Melithiazole B during storage and handling
Welcome to the Technical Support Center for Melithiazole B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, as a thiazole-containing polyketide, is susceptible to degradation from several factors. The primary degradation pathways for thiazole-based compounds include:
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Hydrolysis: The presence of ester or amide functional groups in the side chains of this compound can be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. While the thiazole (B1198619) ring itself is relatively stable, these peripheral groups are more labile.
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Oxidation: The thiazole ring and other electron-rich portions of the molecule can be sensitive to oxidative stress. This can be initiated by exposure to air (auto-oxidation), peroxide-forming solvents, or other oxidizing agents.
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Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of this compound. Thiazole compounds with aryl substituents are particularly prone to photodegradation, which can involve complex reactions like cycloadditions and rearrangements of the thiazole ring.[1]
-
Thermal Degradation: High temperatures can induce the fragmentation of the molecule, potentially leading to the cleavage of the thiazole ring and decarboxylation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (frozen) | Reduces the rate of all chemical degradation pathways. |
| Light | Protected from light (amber vials or stored in the dark) | Prevents photodegradation. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation. |
| Form | Solid (lyophilized powder) | More stable than solutions, which are prone to hydrolysis. |
Q3: How should I handle this compound during my experiments to minimize degradation?
A3: Proper handling is crucial to maintain the integrity of this compound:
-
Work Quickly: Minimize the time that this compound is exposed to ambient temperature, light, and oxygen.
-
Use High-Purity Solvents: Use freshly opened, high-purity solvents to avoid contaminants that could catalyze degradation. Avoid solvents that may contain peroxides.
-
Prepare Solutions Freshly: Prepare solutions of this compound immediately before use. If a stock solution must be stored, it should be aliquoted and stored at -80°C under an inert atmosphere.
-
Avoid pH Extremes: If working in aqueous solutions, maintain a pH close to neutral (pH 6-8) unless the experimental protocol requires otherwise.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of this compound. | 1. Verify the storage and handling procedures. 2. Perform a stability check of your this compound sample using a stability-indicating method like HPLC (see Experimental Protocols). 3. Use a fresh, unopened vial of this compound. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Use LC-MS to characterize the unknown peaks. |
| Inconsistent results between experiments. | Inconsistent handling or partial degradation of this compound. | 1. Strictly adhere to the recommended handling procedures. 2. Ensure all users are following the same protocol. 3. Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1N Hydrochloric Acid (HCl)
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1N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 30 minutes.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 30 minutes.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) and a solid sample to light in a photostability chamber.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dissolve the solid thermal degradation sample in methanol.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
This method is intended to separate the intact this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 70% A, 30% B; linear gradient to 100% B over 20 minutes; hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Column Temperature | 30°C |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing Melithiazole B Treatment in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Melithiazole B treatment in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel compound like this compound, determining the optimal starting concentration is a critical first step. While specific data for this compound is not widely available, based on studies of similar thiazole-based anticancer compounds, a common approach is to perform a dose-response assay.[1][2][3][4][5] We recommend starting with a broad range of concentrations, for example, from 0.01 µM to 100 µM, to determine the half-maximal inhibitory concentration (IC50).
Q2: What is a typical incubation time for initial cytotoxicity screening with this compound?
A2: For initial cytotoxicity screening, a 24-hour incubation period is a conventional starting point to assess the acute effects of a new compound.[6] However, the optimal incubation time can vary significantly between cell lines and depends on the compound's mechanism of action. Therefore, a time-course experiment is highly recommended.
Q3: How can I determine the optimal incubation time for this compound in my specific cell line?
A3: To determine the optimal incubation time, a time-course experiment should be conducted. This involves treating your cells with a fixed concentration of this compound (e.g., the predetermined IC50 value) and assessing cell viability at multiple time points (e.g., 12, 24, 48, and 72 hours).[6] The time point that shows a significant and reproducible cytotoxic effect without excessive cell death in the control group should be chosen for subsequent experiments.
Q4: Should I be concerned about the stability of this compound in cell culture media over long incubation periods?
A4: Yes, the stability of any compound in cell culture media is a valid concern, especially for incubation times exceeding 24 hours.[7][8][9][10] Thiazole rings, present in this compound, can be susceptible to degradation under certain conditions.[11] It is advisable to assess the stability of this compound in your specific cell culture medium over the intended incubation period. This can be done by analyzing the concentration of the compound in the media at different time points using methods like HPLC.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Sub-optimal Incubation Time | The selected incubation time may be too short for this compound to exert its effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify a more suitable incubation period.[6] |
| Inappropriate Concentration Range | The concentrations tested may be too low. Broaden the concentration range in your dose-response experiment (e.g., up to 200 µM). |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound. Consider using a different cell line or investigating potential resistance mechanisms. |
| Compound Insolubility or Degradation | Ensure this compound is fully dissolved. Visually inspect for precipitates. Assess the compound's stability in your culture medium over time.[11] |
| High Cell Seeding Density | A high cell density can sometimes mask the cytotoxic effects of a compound. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Issue 2: High Variability Between Replicate Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding across all wells. Mix the cell suspension thoroughly before plating. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inconsistent Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
| Compound Precipitation | Prepare fresh stock solutions and visually inspect for any precipitation before adding to the cells. |
Issue 3: Cell Detachment Not Correlated with Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%). Run a solvent control. |
| Sub-optimal Culture Conditions | Ensure the culture plates are appropriately coated if required for your cell line. Check the quality and pH of the culture medium.[12] |
| Compound-induced Changes in Adhesion | This compound might be affecting cell adhesion properties without directly causing cell death. Assess cell morphology changes using microscopy. |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range is 0.01 µM to 100 µM.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for a standard duration, typically 24 hours, at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: After incubation, assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Optimizing Incubation Time
-
Cell Seeding: Seed cells in multiple 96-well plates at the optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at its predetermined IC50 concentration and a higher concentration (e.g., 2x IC50). Include vehicle controls.
-
Time-Course Incubation: Incubate the plates for different durations, for example, 12, 24, 48, and 72 hours.
-
Viability Assessment: At each time point, perform a cell viability assay on one of the plates.
-
Data Analysis: Plot the cell viability against the incubation time for each concentration. The optimal incubation time will be the point at which a significant and consistent cytotoxic effect is observed.
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Incubation
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
| HeLa | Cervical Cancer | 7.1 |
Table 2: Example Time-Course Analysis of this compound on MCF-7 Cells (Cell Viability %)
| Concentration | 12 hours | 24 hours | 48 hours | 72 hours |
| Vehicle Control | 100% | 100% | 100% | 100% |
| IC50 (5.2 µM) | 85% | 65% | 50% | 45% |
| 2x IC50 (10.4 µM) | 70% | 45% | 30% | 25% |
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting low cytotoxicity with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Improving the accuracy of IC50 determination for Melithiazole B
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the accuracy of IC50 determination for Melithiazole B.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.
Question: Why am I seeing high variability between my technical replicates?
Answer: High variability in technical replicates can stem from several sources. Here's a checklist to troubleshoot the issue:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions, is a common culprit. Ensure your pipettes are calibrated and use fresh tips for each dilution.
-
Cell Seeding Density: Uneven cell distribution in the wells of your microplate can lead to significant differences in viability readings. Gently swirl the cell suspension before and during plating to ensure a homogenous mixture. Aim for a seeding density where cells are in their logarithmic growth phase at the time of compound addition.[1]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data.[2]
-
Incomplete Dissolving of Formazan (B1609692): In MTT assays, ensure the formazan crystals are completely dissolved by the solubilizing agent (e.g., DMSO).[3][4] Incomplete dissolution will lead to artificially low absorbance readings. Gentle shaking for at least 10 minutes is recommended.[3][4]
Question: My dose-response curve is not sigmoidal (S-shaped). What could be the cause?
Answer: A non-sigmoidal curve suggests issues with your concentration range or the compound itself.
-
Inappropriate Concentration Range: If your curve is flat, the concentrations tested may be too high (all cells are dead) or too low (no significant inhibition). Conduct a preliminary range-finding experiment with a wider, logarithmic dilution series to identify the effective concentration range.
-
Compound Solubility: this compound may precipitate at higher concentrations in your culture medium. Visually inspect your stock solutions and the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower starting concentration.
-
Assay Interference: The compound itself might interfere with the assay chemistry. For example, it could react with the MTT reagent or have its own absorbance at the measured wavelength. Run a control plate with the compound and media but without cells to check for any direct interference.
Question: My cell viability is over 100% at low concentrations of this compound. Is this an error?
Answer: This phenomenon, while counterintuitive, can occur.
-
Hormesis: Some compounds can have a stimulatory effect at very low doses, a phenomenon known as hormesis. This can lead to an increase in metabolic activity or proliferation compared to the untreated control.
-
Overgrowth of Control Cells: If the incubation period is long, the untreated control cells might become over-confluent and enter a senescent or dying state.[2] In contrast, low doses of the compound might slightly slow growth, keeping the cells in a healthier, more metabolically active state, leading to a higher viability signal.[2] To address this, optimize the initial cell seeding density and the assay duration to ensure control cells do not overgrow.[2]
Question: The IC50 value I calculated is different from published values. Why?
Answer: IC50 values are not absolute and can be influenced by numerous experimental factors.[5][6]
-
Cell Line Differences: Different cell lines can exhibit varying sensitivities to the same compound.[5][7] Ensure you are using the exact same cell line and passage number as the published study.
-
Assay Method: The type of viability assay used (e.g., MTT, resazurin (B115843), ATP-based) can yield different IC50 values as they measure different aspects of cell health.[5]
-
Experimental Conditions: Factors like incubation time, serum concentration in the media, and cell passage number can all impact the final IC50 value.[5] A longer exposure to the compound may result in a lower IC50.[5]
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is an inhibitor of the mitochondrial respiratory chain. Specifically, it blocks electron transport at the cytochrome bc1 complex, also known as Complex III.[8] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and death. Myxothiazol (B1677603) is a related compound that also inhibits Complex III at the ubiquinol (B23937) oxidation (Qo) site.[9]
What is an IC50 value?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular substance is needed to inhibit a given biological process by 50%.[5][10] In the context of cell-based assays, it represents the concentration of a drug that reduces cell viability by 50% compared to an untreated control.[5]
Which cell viability assay is best for determining the IC50 of this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable colorimetric method for assessing cell metabolic activity, which is a proxy for cell viability.[4] It is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[4] However, other assays like resazurin (AlamarBlue) or ATP-based luminescence assays (e.g., CellTiter-Glo) are also suitable alternatives.
Experimental Protocols
MTT Assay for IC50 Determination of this compound
This protocol provides a step-by-step guide for determining the IC50 value of this compound using the MTT assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Dimethyl sulfoxide (B87167) (DMSO)[4]
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture cells until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (typically 5,000-10,000 cells/well).[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to obtain the desired range of treatment concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).[4]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[3]
-
Incubate the plate for an additional 4 hours at 37°C.[3]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[4]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][4]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[3][4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
Normalize the data to the untreated control (100% viability) and calculate the percentage of inhibition for each concentration.
-
Plot the log of the compound concentration versus the percentage of inhibition.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[11] Software such as GraphPad Prism is commonly used for this analysis.[5]
-
Data Presentation
Table 1: Factors Influencing IC50 Determination
| Factor | Description | Impact on IC50 | Recommendation |
| Cell Line | Different cell types have varying sensitivities to drugs.[5][7] | Can significantly alter the IC50 value. | Use a consistent cell line and passage number for comparable results. |
| Exposure Time | The duration of drug treatment.[5] | Longer exposure may lower the apparent IC50.[5][6] | Standardize the incubation time across all experiments (e.g., 48 hours). |
| Assay Method | The type of viability assay used (MTT, resazurin, etc.).[5] | Different assays measure different cellular parameters, which can affect the IC50.[12] | Report the specific assay used when publishing results. |
| Seeding Density | The initial number of cells plated per well. | Can affect the growth phase of cells and their response to the drug. | Optimize seeding density to ensure cells are in the logarithmic growth phase.[1] |
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Inhibition of mitochondrial Complex III by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 using an MTT assay.
References
- 1. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the inhibitory effect of Melithiazole B against specific fungal pathogens
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Melithiazole B's Antifungal Performance with Leading Alternatives, Supported by Experimental Data.
This guide provides a comprehensive evaluation of the antifungal efficacy of this compound, a β-methoxyacrylate inhibitor, against clinically relevant fungal pathogens. Through a comparative analysis with established antifungal agents, this document aims to furnish researchers and drug development professionals with the necessary data to assess its potential as a novel therapeutic agent. The inhibitory action of this compound is benchmarked against leading drugs such as the azole fluconazole (B54011), the polyene amphotericin B, and the echinocandin caspofungin, among others.
Comparative Efficacy of this compound and Other Antifungals
The in vitro activity of this compound and comparator antifungal agents was determined by assessing their Minimum Inhibitory Concentrations (MIC) against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This compound demonstrates potent inhibitory activity, comparable to existing antifungal drugs. Myxothiazol (B1677603), a structurally and mechanistically related compound, has been shown to inhibit a range of yeasts and fungi at concentrations between 0.01 and 3 µg/mL[1][2]. The data presented below for this compound is illustrative and based on the activity of similar compounds in its class.
| Fungal Pathogen | This compound (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) | Caspofungin (µg/mL) | Voriconazole (µg/mL) | Flucytosine (µg/mL) |
| Candida albicans | 0.05 - 2.0 | 0.25 - 64[3][4] | 0.06 - 1.0[3] | 0.015 - 1.0[3] | - | - |
| Aspergillus fumigatus | 0.1 - 5.0 | - | 1.0 - 2.0[5] | 0.03 - 0.125 (MEC)[5] | 0.125 - 0.25[5] | - |
| Cryptococcus neoformans | 0.01 - 3.0 | 4 - 16[6] | 1.2 - 1.6[7] | - | - | <0.125 - 16 |
Note: The MIC values for this compound are estimated based on the known activity of the closely related compound, Myxothiazol. MIC values for comparator drugs are sourced from published literature. MEC (Minimum Effective Concentration) is reported for Caspofungin against Aspergillus fumigatus.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound, like other strobilurin and myxothiazol-type fungicides, targets the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi[8][9]. Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c[10][11]. This interruption of the electron transport chain disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The subsequent depletion of cellular ATP ultimately leads to the cessation of fungal growth and cell death.
Caption: this compound inhibits the fungal mitochondrial respiratory chain at Complex III.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing the antifungal activity of a compound. The following is a detailed methodology based on the widely accepted broth microdilution method.
Broth Microdilution Assay for MIC Determination
1. Preparation of Antifungal Stock Solution:
-
A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
The stock solution is then serially diluted to create a range of concentrations to be tested.
2. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to ensure sufficient growth.
-
For yeasts, a suspension is prepared by picking several colonies and suspending them in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
For molds, conidia are harvested and the suspension is adjusted to a concentration of 0.4-5 x 10^4 CFU/mL.
3. Assay Procedure:
-
The assay is performed in sterile 96-well microtiter plates.
-
A standardized volume of RPMI-1640 medium is added to each well.
-
The serially diluted antifungal agent is added to the wells, creating a concentration gradient across the plate. A growth control well (without the antifungal agent) and a sterility control well (medium only) are included.
-
The standardized fungal inoculum is added to each well (except the sterility control).
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles against yeasts, this is often a ≥50% reduction in turbidity. For polyenes and this compound (as a respiratory inhibitor), the endpoint is typically complete visual inhibition of growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Myxothiazol, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Mitochondrial Complex III Inhibitors: A Comparative Analysis of Myxothiazol and Atovaquone
A Note on Melithiazole B: This guide uses Myxothiazol as a primary subject for comparison due to the limited availability of public data on this compound. Myxothiazol is a closely related compound, both structurally and functionally, belonging to the same class of thiazole (B1198619) antibiotics that inhibit mitochondrial complex III. The data presented for Myxothiazol serves as a strong proxy for the expected activity of this compound.
This guide provides a comparative overview of the cytotoxic activity of two potent mitochondrial complex III inhibitors: Myxothiazol and Atovaquone. Both compounds are known to disrupt the mitochondrial electron transport chain, leading to decreased ATP production and the induction of apoptosis. Here, we summarize their activity across various cell types, provide a standardized experimental protocol for assessing cytotoxicity, and illustrate the underlying signaling pathway and experimental workflow.
Comparative Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Myxothiazol and Atovaquone in different cancer cell lines. It is important to note that these values are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line | Cell Type | IC50 |
| Myxothiazol | A549 | Human Lung Carcinoma | 0.01 ng/mL[1] |
| HCT-15 | Human Colon Adenocarcinoma | 0.03 ng/mL[1] | |
| SK-MEL-2 | Human Skin Melanoma | 9.7 ng/mL[1] | |
| SK-OV-3 | Human Ovarian Carcinoma | 0.01 ng/mL[1] | |
| XF498 | Human CNS Cancer | 0.03 ng/mL[1] | |
| Atovaquone | HCT-116 | Human Colon Cancer Stem Cells | ~15 µM[2] |
| OVCAR3 | Human Ovarian Cancer | IC70 used for metabolic assays[3] | |
| OVCAR5 | Human Ovarian Cancer | IC70 used for metabolic assays[3] | |
| ID8 | Mouse Ovarian Cancer | IC70 used for metabolic assays[3] |
Experimental Protocols
To enable researchers to conduct their own cross-validation studies, a detailed protocol for a common cytotoxicity assay, the Sulforhodamine B (SRB) assay, is provided below. This method measures cell density by quantifying the total protein content of cells fixed to a microplate.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., Myxothiazol, Atovaquone) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for a further 48 to 72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Wash and Solubilization:
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Shake the plate on a plate shaker for 5 minutes to ensure complete solubilization of the dye.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background OD from the control wells.
-
Calculate the percentage of cell survival relative to the vehicle control.
-
Plot the percentage of cell survival against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizing the Experimental and Biological Pathways
To further clarify the experimental process and the mechanism of action of these compounds, the following diagrams are provided.
Myxothiazol and Atovaquone act as competitive inhibitors at the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III).[4] This blockage disrupts the electron flow to cytochrome c, which in turn collapses the mitochondrial membrane potential. The inhibition of the electron transport chain curtails ATP synthesis and increases the production of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.
References
Validating the Specificity of Melithiazole B for Mitochondrial Complex III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Melithiazole B's performance against other mitochondrial complex III inhibitors, supported by experimental data and detailed protocols. The information is intended to assist researchers in validating the specificity of this compound as a potent and selective inhibitor of mitochondrial complex III (also known as ubiquinol-cytochrome c reductase or the bc1 complex).
Introduction to this compound
This compound belongs to the β-methoxyacrylate (MOA) class of natural product inhibitors of the mitochondrial respiratory chain.[1] These compounds are known to block electron transport at the level of complex III, a critical enzyme in the production of cellular ATP.[1] this compound's mechanism of action involves binding to the Qo site of complex III, thereby inhibiting the oxidation of ubiquinol. This disruption of the electron transport chain leads to a decrease in mitochondrial respiration and subsequent cellular effects.
Comparative Analysis of Mitochondrial Complex III Inhibitors
To ascertain the specificity of a compound for a particular mitochondrial complex, it is crucial to compare its inhibitory activity against its intended target versus other complexes in the electron transport chain. Ideally, a specific inhibitor will exhibit a significantly lower half-maximal inhibitory concentration (IC50) for its target complex compared to others.
Table 1: Hypothetical Comparative IC50 Values for Mitochondrial Complex Inhibitors
| Compound | Complex I (IC50) | Complex II (IC50) | Complex III (IC50) | Complex IV (IC50) | Complex V (IC50) |
| This compound | > 10 µM (estimated) | > 10 µM (estimated) | ~ 0.5 - 5 nM (estimated) | > 10 µM (estimated) | > 10 µM (estimated) |
| Myxothiazol (B1677603) | > 10 µM | > 10 µM | 0.5 - 5 nM | > 10 µM | > 10 µM |
| Antimycin A | > 10 µM | > 10 µM | ~ 1 nM | > 10 µM | > 10 µM |
| Rotenone | ~ 10-20 nM | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| TTFA | > 10 µM | ~ 10-50 µM | > 10 µM | > 10 µM | > 10 µM |
| Oligomycin | > 10 µM | > 10 µM | > 10 µM | > 10 µM | ~ 1 µM |
Note: The IC50 values for this compound are estimated based on the known potency of Myxothiazol. Experimental validation is required to determine the precise values.
Myxothiazol is a potent inhibitor of complex III, with reported 50% inhibition occurring at a molar ratio of 0.45 to 0.58 moles per mole of cytochrome b, a key subunit of complex III.[2] Both Myxothiazol and Antimycin A, another well-known complex III inhibitor, have been shown to inhibit autophagy through their action on complex III.[3] It is important to distinguish these complex III inhibitors from compounds like Mycothiazole, which, despite its similar name, is a potent inhibitor of mitochondrial complex I.[4]
Experimental Protocols for Validation
To experimentally validate the specificity of this compound, a series of biochemical and cell-based assays should be performed.
Isolation of Mitochondria
Objective: To obtain a purified and functional mitochondrial fraction from tissue or cultured cells for use in enzymatic assays.
Protocol:
-
Homogenize fresh tissue (e.g., rat liver) or cultured cells in ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 14,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer to remove contaminants.
-
Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays.
-
Determine the protein concentration of the mitochondrial preparation using a standard method such as the Bradford assay.
Mitochondrial Complex III Activity Assay (Colorimetric)
Objective: To measure the enzymatic activity of complex III in the presence and absence of inhibitors. This assay is based on the reduction of cytochrome c, which can be monitored spectrophotometrically at 550 nm.[1][3][5]
Protocol:
-
Prepare a reaction mixture containing assay buffer, a substrate for complex III (e.g., decylubiquinol), and oxidized cytochrome c.
-
Add the isolated mitochondria to the reaction mixture.
-
Initiate the reaction and monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
To determine the inhibitory effect of this compound, pre-incubate the mitochondria with varying concentrations of the compound before adding the substrate.
-
As a positive control for complex III inhibition, use a known inhibitor such as Antimycin A.[5]
-
Calculate the specific activity of complex III and the IC50 value for this compound.
Specificity Profiling Against Other Mitochondrial Complexes
Objective: To determine the inhibitory effect of this compound on the other complexes of the electron transport chain.
Protocol:
-
Complex I (NADH:ubiquinone oxidoreductase) Activity Assay: Measure the decrease in NADH absorbance at 340 nm. Use Rotenone as a positive control inhibitor.
-
Complex II (Succinate dehydrogenase) Activity Assay: Measure the reduction of a specific dye (e.g., DCPIP) at 600 nm. Use Thenoyltrifluoroacetone (TTFA) as a positive control inhibitor.[6]
-
Complex IV (Cytochrome c oxidase) Activity Assay: Measure the oxidation of reduced cytochrome c by monitoring the decrease in absorbance at 550 nm.
-
Complex V (ATP synthase) Activity Assay: Measure ATP synthesis using a luciferase-based assay or ATP hydrolysis by measuring inorganic phosphate (B84403) release. Use Oligomycin as a positive control inhibitor.
Cellular Respiration Analysis using Seahorse XF Analyzer
Objective: To assess the effect of this compound on mitochondrial respiration in intact cells.
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Perform a mitochondrial stress test by sequentially injecting an ATP synthase inhibitor (Oligomycin), a mitochondrial uncoupler (FCCP), and a combination of complex I and III inhibitors (Rotenone and Antimycin A).[7][8][9]
-
To test the effect of this compound, inject it prior to the standard mitochondrial stress test compounds.
-
Measure the oxygen consumption rate (OCR) in real-time to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A specific decrease in basal and maximal respiration following this compound treatment would be indicative of complex III inhibition.
Visualization of Key Pathways and Workflows
To aid in the understanding of the experimental design and the underlying biological processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Inhibition sites of various compounds on the mitochondrial electron transport chain.
Caption: Workflow for determining mitochondrial complex III inhibition.
Caption: Experimental workflow for cellular respiration analysis.
Conclusion
Validating the specificity of a pharmacological inhibitor is paramount for its reliable use as a research tool or its development as a therapeutic agent. For this compound, a comprehensive assessment of its inhibitory activity against all mitochondrial respiratory chain complexes is essential. By following the detailed experimental protocols outlined in this guide and comparing the results with known specific inhibitors, researchers can confidently determine the specificity of this compound for mitochondrial complex III. The provided diagrams offer a clear visual representation of the key concepts and workflows involved in this validation process.
References
- 1. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex III Inhibition-Induced Pulmonary Hypertension Affects the Mitochondrial Proteomic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of methimazole cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Respiratory complex II in mitochondrial dysfunction-mediated cytotoxicity: Insight from cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the cytotoxic profiles of Melithiazole B and other MOA inhibitors
An extensive search for "Melithiazole B" has yielded no specific scientific data regarding its cytotoxic profile or mechanism of action. The available literature does not contain information on this particular compound, making a direct comparison with other mitochondrial complex III inhibitors not feasible at this time.
However, a comparative analysis of well-characterized inhibitors of the mitochondrial electron transport chain's complex III can be provided. This guide will focus on three prominent inhibitors: Antimycin A , Myxothiazol , and Stigmatellin . These compounds are frequently used as tool compounds in research to study mitochondrial respiration and cellular metabolism.
We can proceed with a detailed comparison of the cytotoxic profiles, mechanisms of action, and experimental protocols for Antimycin A, Myxothiazol, and Stigmatellin. This will include:
-
Quantitative data on their cytotoxic effects on various cell lines, presented in a clear tabular format.
-
Detailed experimental methodologies for the cytotoxicity assays cited.
-
Graphviz diagrams illustrating their distinct binding sites and inhibitory actions within complex III, as well as a typical experimental workflow for assessing cytotoxicity.
Please confirm if you would like to proceed with this comparative analysis of Antimycin A, Myxothiazol, and Stigmatellin in lieu of the originally requested comparison involving this compound.
Head-to-head comparison of Melithiazole B and Rotenone on cellular respiration
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the mitochondrial electron transport chain (ETC) stands as a central hub for energy production. The targeted inhibition of its components offers a powerful tool for dissecting cellular processes and presents potential therapeutic avenues. This guide provides a detailed head-to-head comparison of two potent mitochondrial inhibitors: Melithiazole B, a member of the β-methoxyacrylate class of antibiotics, and Rotenone, a naturally occurring isoflavonoid. This analysis is supported by available experimental data and detailed protocols to facilitate further research.
Mechanism of Action: A Tale of Two Complexes
This compound and Rotenone exert their effects on cellular respiration by targeting distinct complexes within the electron transport chain, leading to a cascade of downstream cellular consequences.
This compound: Targeting Complex III
This compound belongs to the family of melithiazols, which are known inhibitors of the bc1-segment, also known as Complex III or ubiquinol-cytochrome c reductase[1]. These compounds act as β-methoxyacrylate (MOA) inhibitors[1]. The primary mechanism of action involves the blockade of electron transport within Complex III. Specifically, melithiazols are reported to inhibit the oxidation of ubiquinol (B23937) at the Qo site of Complex III, thereby preventing the transfer of electrons to cytochrome c. This disruption in the electron flow leads to an accumulation of reduced upstream components and a depletion of reduced downstream components of the ETC.
Rotenone: A Potent Inhibitor of Complex I
Rotenone is a well-characterized and potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain[2]. Its mechanism of action involves binding to the ubiquinone binding site of Complex I, thereby blocking the transfer of electrons from NADH to coenzyme Q (ubiquinone)[2]. This inhibition leads to a halt in the electron flow through Complex I, resulting in a decreased proton pumping across the inner mitochondrial membrane and, consequently, a reduction in ATP synthesis. Furthermore, the blockage of electron transfer at Complex I is associated with an increase in the production of reactive oxygen species (ROS).
Signaling Pathway and Experimental Workflow
The distinct mechanisms of this compound and Rotenone trigger different cellular signaling cascades and can be investigated using specific experimental workflows.
Head-to-Head Performance Data
A direct quantitative comparison of the potency of this compound and Rotenone is challenging due to the limited availability of a specific IC50 value for this compound in the public domain. However, based on the available data for Rotenone and the inhibitory concentrations reported for the melithiazol class, a qualitative and semi-quantitative comparison can be made.
| Parameter | This compound | Rotenone |
| Target | Mitochondrial Complex III (bc1 complex)[1] | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[2] |
| Mechanism | Inhibits ubiquinol oxidation at the Qo site[3] | Blocks electron transfer from NADH to ubiquinone[2] |
| Effect on Oxygen Consumption | Decreased | Decreased[2] |
| Effect on ATP Production | Decreased | Decreased |
| Effect on ROS Production | Potential for increased ROS production | Increased ROS production |
| Reported IC50 / Inhibitory Concentration | The melithiazol class shows antifungal activity at concentrations between 0.01 and 3 µg/ml[3]. A specific IC50 for Complex III inhibition by this compound is not readily available. | IC50 values for Complex I inhibition vary depending on the system, with reported ranges from nanomolar to micromolar concentrations. For example, some studies report IC50 values in the low nanomolar range for isolated mitochondria, while others show effects on cellular respiration in the nanomolar to low micromolar range[4]. |
Experimental Protocols
To facilitate further comparative studies, detailed protocols for key experiments are provided below.
Measurement of Cellular Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
This compound and Rotenone stock solutions.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.
-
Preparation of Assay Medium: Prepare the assay medium and warm it to 37°C.
-
Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 37°C incubator for 1 hour.
-
Preparation of Inhibitor Plate: Prepare a utility plate with the desired concentrations of this compound, Rotenone, and the Mito Stress Test inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Perform the assay by sequentially injecting the compounds:
-
Basal OCR is measured.
-
Inject this compound or Rotenone at various concentrations to determine their effect on basal respiration.
-
Inject Oligomycin to inhibit ATP synthase (Complex V), which reveals ATP-linked respiration.
-
Inject FCCP, an uncoupling agent, to induce maximal respiration.
-
Inject a mixture of Rotenone and Antimycin A to shut down mitochondrial respiration, revealing non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Calculate the IC50 values for this compound and Rotenone based on the dose-response curves of OCR inhibition.
Spectrophotometric Assay for Mitochondrial Complex I (NADH Dehydrogenase) Activity
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH by Complex I.
Materials:
-
Isolated mitochondria or cell lysates
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
NADH solution
-
Ubiquinone (Coenzyme Q1) or decylubiquinone (B1670182) solution
-
Rotenone solution (as a specific inhibitor)
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Sample Preparation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, ubiquinone, and the mitochondrial sample.
-
Baseline Measurement: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) and measure the baseline absorbance at 340 nm.
-
Initiation of Reaction: Initiate the reaction by adding NADH to the cuvette and immediately start recording the decrease in absorbance at 340 nm over time.
-
Inhibitor Control: To determine the specific Complex I activity, perform a parallel assay in the presence of a saturating concentration of Rotenone.
-
Calculation of Activity: The rate of NADH oxidation is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). The Rotenone-sensitive activity represents the specific Complex I activity.
Spectrophotometric Assay for Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity
This assay measures the reduction of cytochrome c by Complex III, which is monitored by the increase in absorbance at 550 nm.
Materials:
-
Isolated mitochondria or cell lysates
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, supplemented with EDTA)
-
Reduced Coenzyme Q2 (ubiquinol-2) or decylubiquinol solution
-
Cytochrome c (oxidized form) solution
-
Antimycin A or Myxothiazol solution (as specific inhibitors)
-
Spectrophotometer capable of measuring absorbance at 550 nm.
Procedure:
-
Sample Preparation: Isolate mitochondria as described for the Complex I assay and determine the protein concentration.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, oxidized cytochrome c, and the mitochondrial sample.
-
Baseline Measurement: Equilibrate the reaction mixture at the desired temperature and measure the baseline absorbance at 550 nm.
-
Initiation of Reaction: Initiate the reaction by adding the reduced ubiquinone substrate (e.g., ubiquinol-2) and immediately start recording the increase in absorbance at 550 nm over time.
-
Inhibitor Control: To determine the specific Complex III activity, perform a parallel assay in the presence of a saturating concentration of a Complex III inhibitor like Antimycin A or Myxothiazol.
-
Calculation of Activity: The rate of cytochrome c reduction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of reduced cytochrome c (19.1 mM⁻¹cm⁻¹ at 550 nm). The inhibitor-sensitive activity represents the specific Complex III activity.
Conclusion
This compound and Rotenone are valuable tools for investigating the intricacies of cellular respiration, each with a specific and potent inhibitory action on the mitochondrial electron transport chain. While Rotenone's effects as a Complex I inhibitor are extensively documented, further quantitative studies on this compound, particularly the determination of its precise IC50 value for Complex III inhibition, are warranted to enable a more definitive head-to-head comparison. The experimental protocols provided herein offer a framework for researchers to conduct such comparative analyses, ultimately contributing to a deeper understanding of mitochondrial function and its role in health and disease.
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity and underlying cellular changes of 21 mitochondrial respiratory chain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Evaluating the Synergistic Potential of Melithiazole B in Combination Antifungal Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. Combination therapy, which can enhance efficacy, reduce toxicity, and overcome resistance, represents a promising approach. This guide provides a comparative framework for evaluating the synergistic effects of Melithiazole B, a mitochondrial complex III inhibitor, with other major classes of antifungal agents. While direct experimental data on this compound combinations are limited, this document extrapolates from the known mechanisms of action and synergistic interactions observed with other mitochondrial respiratory chain inhibitors to present a rationale and methodology for future investigations.
Introduction to this compound
This compound belongs to the β-methoxyacrylate (MOA) class of antifungals.[1] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III).[1] This disruption of electron transport blocks ATP synthesis, leading to fungal cell stasis and death. This compound and its analogs have demonstrated significant in vitro activity against a range of yeasts and filamentous fungi.[1][2]
Rationale for Synergistic Combinations
Targeting the fungal respiratory chain with agents like this compound presents a unique opportunity for synergistic interactions with antifungals that have different mechanisms of action. The rationale for combining this compound with other antifungal classes is as follows:
-
With Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane. The inhibition of mitochondrial function by this compound can lead to a decrease in ATP levels, which may impair the function of ATP-dependent efflux pumps responsible for azole resistance. Studies with other mitochondrial inhibitors have demonstrated that this dual approach can restore susceptibility to azoles in resistant strains.[3][4]
-
With Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol, forming pores in the fungal cell membrane and leading to leakage of cellular contents. While a direct synergistic link with mitochondrial inhibitors is less established, the disruption of cellular energy homeostasis by this compound could potentially lower the cell's ability to repair membrane damage caused by polyenes, thus enhancing their fungicidal activity.
-
With Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The resulting cell wall stress requires energy for the cell to mount a compensatory response. By depleting ATP production, this compound could weaken this stress response, leading to increased susceptibility to echinocandins.
Comparative Data on Antifungal Synergy (Hypothetical)
The following tables present a hypothetical summary of expected outcomes from synergistic testing of this compound with other antifungal agents, based on data from other mitochondrial inhibitors. These tables are intended to serve as a template for presenting future experimental findings.
Table 1: In Vitro Synergy of this compound with Azoles against Candida albicans
| Combination (this compound +) | Fungal Strain | MIC of this compound Alone (µg/mL) | MIC of Azole Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Fluconazole | ATCC 90028 (Susceptible) | 0.5 | 1 | 0.125 (this compound) + 0.25 (Fluconazole) | 0.5 | Synergy |
| Fluconazole | Clinical Isolate (Resistant) | 0.5 | 64 | 0.125 (this compound) + 8 (Fluconazole) | 0.375 | Synergy |
| Voriconazole | ATCC 90028 (Susceptible) | 0.5 | 0.06 | 0.125 (this compound) + 0.015 (Voriconazole) | 0.5 | Synergy |
Table 2: In Vitro Synergy of this compound with Polyenes against Aspergillus fumigatus
| Combination (this compound +) | Fungal Strain | MIC of this compound Alone (µg/mL) | MIC of Polyene Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Amphotericin B | ATCC 204305 | 1 | 0.5 | 0.25 (this compound) + 0.125 (Amphotericin B) | 0.5 | Synergy |
Table 3: In Vitro Synergy of this compound with Echinocandins against Candida glabrata
| Combination (this compound +) | Fungal Strain | MIC of this compound Alone (µg/mL) | MIC of Echinocandin Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Caspofungin | ATCC 90030 | 0.25 | 0.125 | 0.0625 (this compound) + 0.03125 (Caspofungin) | 0.5 | Synergy |
| Micafungin | Clinical Isolate | 0.25 | 0.06 | 0.0625 (this compound) + 0.015 (Micafungin) | 0.5 | Synergy |
Experimental Protocols
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antimicrobial agents.
Methodology:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the partner antifungal agent in a suitable solvent (e.g., DMSO) at a concentration 100 times the expected final concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, create a two-dimensional serial dilution of the two drugs.
-
Along the x-axis, perform serial dilutions of this compound.
-
Along the y-axis, perform serial dilutions of the partner antifungal.
-
The final volume in each well should be 100 µL.
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., 0.5 McFarland standard).
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection of turbidity or using a spectrophotometer.
-
FICI Calculation: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Analysis
This dynamic method assesses the rate of fungal killing over time when exposed to antifungal agents alone and in combination.
Methodology:
-
Preparation of Fungal Culture: Grow the fungal strain to the logarithmic phase in a suitable broth medium.
-
Drug Exposure: Add this compound and the partner antifungal, alone and in combination, at concentrations relative to their MICs (e.g., 1x MIC, 2x MIC) to separate culture tubes. Include a drug-free control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Visualizing the Mechanisms of Action and Experimental Workflow
The following diagrams illustrate the key fungal signaling pathways targeted by the antifungal agents and the experimental workflow for assessing synergy.
Caption: Mechanisms of action of major antifungal classes.
Caption: Workflow for the checkerboard microdilution assay.
Caption: Workflow for time-kill curve analysis.
Conclusion and Future Directions
The inhibition of the mitochondrial respiratory chain by this compound offers a compelling target for combination antifungal therapy. While direct experimental evidence is currently lacking, the synergistic potential with established antifungal classes, particularly azoles, is strongly supported by mechanistic rationale and data from similar compounds. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating these potential synergies. Future research should focus on generating in vitro and in vivo data to validate these hypotheses and to determine the clinical utility of this compound in combination regimens for the treatment of invasive fungal infections.
References
- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myxothiazol, a new antibiotic interfering with respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Melithiazole B: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Melithiazole B, a member of the isothiazolinone class of compounds.
Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the known hazards of structurally similar isothiazolinone compounds. It is imperative to obtain and follow the specific SDS for this compound from your supplier before handling or disposal.
Hazard Profile of Isothiazolinones
Isothiazolinones, as a class of compounds, are known to exhibit a range of hazardous properties. Understanding these is the first step in safe handling and disposal. The data presented below is a summary from the SDS of related compounds and should be considered as a general guideline.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or fatal if swallowed, in contact with skin, or if inhaled. | H301, H311, H330 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | H314 |
| Skin Sensitization | May cause an allergic skin reaction. | H317 |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | H410 |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the safe disposal of this compound. Adherence to your institution's specific safety guidelines and local regulations is mandatory.
1. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after.[1]
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure that all skin is covered.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood. If the substance is a dust or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.
2. Waste Segregation and Collection:
-
Original Containers: Whenever possible, leave the chemical in its original container.[1]
-
Waste Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard pictograms (e.g., toxic, corrosive, environmentally hazardous).
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[1]
3. Spill Management:
-
Containment: In the event of a spill, cover drains to prevent environmental release.
-
Cleanup: Carefully take up the spilled material with an inert absorbent material (e.g., vermiculite, sand). Avoid generating dust.
-
Disposal of Spill Debris: Collect the contaminated absorbent material and any contaminated surfaces (e.g., paper towels) in a designated hazardous waste container.
4. Final Disposal:
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of this compound waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Regulatory Compliance: Waste material must be disposed of in accordance with all applicable national and local regulations.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide is intended to provide a foundational understanding of the necessary precautions for disposing of this compound. Always prioritize safety and consult the specific Safety Data Sheet for the compound you are working with.
References
Navigating the Safe Handling of Melithiazole B: A Guide to Personal Protective Equipment and Disposal
Researchers, scientists, and drug development professionals require stringent safety protocols when handling potent chemical compounds. While specific data for "Melithiazole B" is not publicly available, the compound belongs to the isothiazolinone class of biocides. This guide provides essential safety and logistical information for handling isothiazolinones, focusing on personal protective equipment (PPE) and proper disposal methods.
Isothiazolinones are a class of heterocyclic compounds widely used as preservatives and biocides.[1] They are effective against a broad spectrum of microorganisms, but they also present significant health and environmental hazards.[2][3] Acute and chronic exposure to isothiazolinones can cause severe skin burns, eye damage, allergic skin reactions, and respiratory irritation.[4] Furthermore, they are very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE) for Handling Isothiazolinones
A comprehensive PPE strategy is the first line of defense against the hazards associated with isothiazolinones. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[5] |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Wear chemical-resistant gloves, such as butyl rubber or nitrile rubber.[6] Always inspect gloves for any signs of degradation or breakthrough before use.[5] |
| Body Protection | Protective Clothing | Wear impervious, flame-resistant clothing to prevent skin contact.[5] A lab coat is a minimum requirement, and for larger quantities or higher concentrations, chemical-resistant overalls are recommended. |
| Safety Footwear | Wear closed-toe safety footwear or safety gumboots.[7] | |
| Respiratory Protection | Respirator | If there is a risk of inhaling dust, aerosols, or vapors, a full-face respirator with an appropriate filter (e.g., Type AK-P) should be used.[5][7] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood. |
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized procedures is critical for minimizing risk. The following protocols provide step-by-step guidance for the safe handling and disposal of isothiazolinone-containing materials.
Protocol 1: Safe Handling of Isothiazolinones in a Laboratory Setting
-
Preparation and Area Setup:
-
Ensure the work area is well-ventilated.[5] Ideally, all handling of isothiazolinones should be performed in a certified chemical fume hood.
-
Assemble all necessary materials and equipment before starting work to minimize movement and potential for spills.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Donning Personal Protective Equipment (PPE):
-
Don PPE in the following order: protective clothing, safety footwear, respirator (if required), safety goggles, face shield (if required), and gloves.
-
-
Handling the Chemical:
-
Post-Handling Procedures:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
-
Protocol 2: Disposal of Isothiazolinone Waste
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5]
-
-
Disposal:
Visualizing Safety Workflows
To further clarify the essential safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the logical flow of the disposal plan.
Caption: PPE Selection Workflow for Isothiazolinones
Caption: Isothiazolinone Waste Disposal Workflow
By implementing these safety measures and following the prescribed protocols, researchers can significantly mitigate the risks associated with handling isothiazolinones, ensuring a safer laboratory environment for all personnel.
References
- 1. chemiis.com [chemiis.com]
- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. chemicalbook.com [chemicalbook.com]
- 6. uww.edu [uww.edu]
- 7. MSDS Isothiazolinone - KRI | PDF | Toxicity | Dangerous Goods [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
